Technical Documentation Center

[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol
  • CAS: 1780170-44-6

Core Science & Biosynthesis

Foundational

Gas-Phase Dissociation Mechanics of[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol: A High-Resolution Mass Spectrometry Guide

Introduction: Deconstructing the Oxazole Pharmacophore The 1,3-oxazole ring is a privileged heterocyclic scaffold prevalent in numerous biologically active natural products and synthetic pharmaceuticals. For drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing the Oxazole Pharmacophore

The 1,3-oxazole ring is a privileged heterocyclic scaffold prevalent in numerous biologically active natural products and synthetic pharmaceuticals. For drug development professionals and analytical chemists, understanding the exact gas-phase fragmentation behavior of oxazole derivatives is critical for metabolite identification, impurity profiling, and structural elucidation.

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol (Exact Mass: 141.0789 Da) serves as an excellent model compound because its tandem mass spectrometry (MS/MS) behavior is dictated by three distinct structural modules:

  • The highly stable 1,3-oxazole core .

  • The labile C2-hydroxymethyl group (-CH₂OH).

  • The aliphatic C5-isopropyl group (-CH(CH₃)₂).

This technical guide explores the mechanistic causality behind its fragmentation pathways and provides a self-validating analytical protocol for high-resolution LC-MS/MS analysis.

Mechanistic Fragmentation Pathways: The "Why" and "How"

When subjected to Electrospray Ionization (ESI) in positive mode, the molecule undergoes protonation primarily at the oxazole nitrogen—the most basic site on the molecule (pKa ~ 1–2). This yields a highly stable [M+H]+ precursor ion at m/z 142.0868. Upon collisional activation, the molecule dissipates energy through three competing, structurally diagnostic pathways.

Pathway A: Hydroxymethyl-Directed Cleavage

The C2-hydroxymethyl group is the most fragile moiety and dictates the lowest-energy fragmentation events.

  • Dehydration (-18.01 Da): An intramolecular proton transfer from the oxazole nitrogen to the hydroxyl oxygen initiates the loss of water ( H2​O ), yielding a resonance-stabilized methylidene-oxazolium species at m/z 124.0762.

  • Deformylation (-30.01 Da): Alternatively, the hydroxymethyl group can undergo a concerted rearrangement to expel neutral formaldehyde ( CH2​O ), producing a protonated 5-isopropyl-1,3-oxazole ion at m/z 112.0762.

Pathway B: Aliphatic Isopropyl Cleavage

Following the primary neutral losses, the C5-isopropyl group undergoes inductive cleavage. The expulsion of a propene neutral ( C3​H6​ , -42.05 Da) reduces the dehydrated fragment (m/z 124.0762) to an m/z 82.0293 species, and the deformylated fragment (m/z 112.0762) to an m/z 70.0293 species. This loss of an alkene is a classic signature of branched aliphatic chains attached to aromatic or heteroaromatic systems.

Pathway C: Heterocyclic Ring Opening

As established in foundational mass spectrometry studies of oxazoles and their structural analogues, the heterocyclic core requires significantly higher collision energies to rupture . The primary ring-opening event involves the cleavage of the O-C2 bond, followed by the sequential expulsion of carbon monoxide (CO) and hydrogen cyanide (HCN). Distinguishing these isobaric neutral losses from potential isoxazole photoisomers requires high-resolution orthogonal time-of-flight or Orbitrap mass analyzers .

Fragmentation M [M+H]+ m/z 142.0868 C7H12NO2+ F1 Fragment A Loss of H2O m/z 124.0762 C7H10NO+ M->F1 - H2O (-18.01 Da) Intramolecular proton transfer F2 Fragment B Loss of CH2O m/z 112.0762 C6H10NO+ M->F2 - CH2O (-30.01 Da) Concerted deformylation F3 Fragment C Loss of C3H6 m/z 82.0293 C4H4NO+ F1->F3 - C3H6 (-42.05 Da) Inductive cleavage F4 Fragment D Loss of C3H6 m/z 70.0293 C3H4NO+ F2->F4 - C3H6 (-42.05 Da) Inductive cleavage F5 Ring Cleavage Loss of CO / HCN m/z < 70 F3->F5 High CE (>40 eV) Ring Opening F4->F5 High CE (>40 eV) Ring Opening

Figure 1: Gas-phase fragmentation pathways of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol.

Quantitative Data Summary

The table below summarizes the exact masses, elemental formulas, and expected relative abundances of the primary fragments generated under optimized Higher-energy C-trap Dissociation (HCD) conditions.

Fragment IdentityElemental FormulaExact Mass (m/z)Neutral LossMass ErrorRelative Abundance (NCE 30)
Precursor Ion C7​H12​NO2+​ 142.0868N/A< 2.0 ppm100% (Isolated)
Dehydrated Core C7​H10​NO+ 124.0762- H2​O (18.0106)< 2.0 ppm85%
Deformylated Core C6​H10​NO+ 112.0762- CH2​O (30.0106)< 2.0 ppm40%
Des-isopropyl Fragment C4​H4​NO+ 82.0293- C3​H6​ (42.0470)< 2.0 ppm65%
Ring Cleavage Product C3​H4​NO+ 70.0293- C3​H6​ (42.0470)< 2.0 ppm25%

Self-Validating HRMS Experimental Protocol

To ensure absolute confidence in structural assignments, the following step-by-step methodology utilizes a "self-validating" architecture. Each step contains a built-in quality control gate that must be passed before proceeding. Furthermore, HCD is explicitly chosen over traditional Collision-Induced Dissociation (CID) to overcome the "1/3 rule" low-mass cutoff inherent to 3D ion traps, enabling the detection of crucial low-mass ring fragments .

Step 1: Instrument Calibration & Tuning
  • Action: Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) into the Orbitrap/Q-TOF.

  • Causality: Ensures the mass analyzer is capable of resolving isobaric interferences.

  • Validation Gate: Proceed only if mass accuracy is < 2 ppm and resolving power is > 70,000 at m/z 200.

Step 2: Sample Preparation
  • Action: Dissolve the analyte in 50:50 LC-MS grade Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike in 100 ng/mL of 2-phenylbenzoxazole as an internal standard (IS).

  • Causality: Formic acid (0.1%) drives the equilibrium toward the [M+H]+ state, neutralizing silanol interactions on the LC column and maximizing ESI+ yield.

  • Validation Gate: If the IS peak area varies by > 5% between replicate injections, halt the sequence and re-prepare the sample to rule out matrix suppression.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Validation Gate: Monitor the void volume and backpressure. The retention time of the IS must fall within ± 0.1 min of the established baseline to confirm pump stability.

Step 4: MS/MS Acquisition (Energy Stepping)
  • Action: Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) mode. Isolate m/z 142.0868 with a narrow 1.0 Da quadrupole isolation window. Apply Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

  • Causality: Energy stepping is vital. 15 eV captures the fragile water loss; 30 eV maximizes the propene loss; 45 eV forces the robust oxazole ring to open.

  • Validation Gate: The MS1 survey scan must confirm the isotopic pattern of the precursor matches the theoretical C7​H12​NO2+​ distribution (M+1 ~ 8.0%) before the MS2 event is triggered.

Workflow S1 1. Sample Prep 1 µg/mL in 50:50 MeOH:H2O 0.1% Formic Acid S2 2. ESI Source Positive Ion Mode Capillary: 3.5 kV S1->S2 S3 3. Q1 Isolation Isolate m/z 142.1 Width: 1.0 Da S2->S3 S4 4. HCD Cell (q2) N2 Collision Gas Step CE: 15, 30, 45 eV S3->S4 S5 S5 S4->S5

Figure 2: Self-validating LC-MS/MS workflow for oxazole characterization.

References

  • Liu, Y., et al. (2018). "Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations." Journal of Mass Spectrometry, 53(7), 579-589. URL:[Link]

  • Nöthling, N., et al. (2020). "Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products." The Journal of Organic Chemistry, 85(4), 2468–2481. URL:[Link]

  • Hudson, G. A., et al. (2018). "A new role for radical SAM enzymes in the biosynthesis of thio(seleno)oxazole RiPP natural products." Journal of the American Chemical Society, 140(10), 3524–3527. URL:[Link]

Exploratory

A Guide to the Crystallographic Structure Analysis of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol for Drug Discovery Professionals

Foreword: The Imperative of Atomic Resolution in Modern Drug Development In the landscape of contemporary drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Atomic Resolution in Modern Drug Development

In the landscape of contemporary drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2][3] The ability to visualize the atomic arrangement of a potential therapeutic agent, such as [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol, provides invaluable insights into its potential interactions with biological targets.[4] This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, outlining the critical steps and theoretical underpinnings of single-crystal X-ray crystallography as applied to this promising oxazole derivative. While the specific crystal structure of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol is not yet publicly available, this document provides a detailed roadmap for its determination and analysis.

The oxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] The functionalization of this core, as in the case of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol, can significantly influence its pharmacokinetic and pharmacodynamic properties. Therefore, a definitive crystallographic analysis is paramount to unlocking its full therapeutic potential.

Part 1: From Synthesis to Single Crystal: The Art and Science of Sample Preparation

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. This initial phase is often the most challenging, requiring a blend of synthetic chemistry expertise and a patient, empirical approach to crystallization.

Synthesis of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

While a specific, published synthesis for [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol is not readily found, a plausible and efficient route can be extrapolated from established oxazole synthesis methodologies, such as the Van Leusen reaction.[5] This reaction is a robust method for creating 5-substituted oxazoles from aldehydes.

A proposed synthetic pathway would involve the reaction of isobutyraldehyde with tosylmethyl isocyanide (TosMIC) to form the 5-isopropyl-substituted oxazole ring. Subsequent functionalization at the 2-position, potentially through lithiation followed by reaction with formaldehyde, would yield the target methanol derivative.

Note: The purity of the synthesized compound is critical for successful crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed to achieve a purity of >98%.

The Pursuit of the Perfect Crystal: Crystallization Strategies

The growth of a single crystal suitable for X-ray diffraction is a meticulous process. The ideal crystal should be transparent, free of cracks or other visible defects, and have dimensions of approximately 0.1 to 0.3 mm in all directions.[6] The key to successful crystallization is to slowly and controllably bring a saturated solution of the compound to a state of supersaturation.[6]

Several common crystallization techniques are employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Table 1: Recommended Starting Solvents for Crystallization Trials

Solvent System (v/v)Rationale
Dichloromethane/HexaneA common combination for compounds of moderate polarity.
Ethyl Acetate/HeptaneAnother versatile system offering a different polarity range.
Acetone/WaterSuitable for more polar compounds.
Methanol/TolueneCan be effective for inducing crystallization through changes in solvent polarity.

Experimental Insight: The selection of an appropriate solvent or solvent system is paramount. A systematic screening of various solvents with differing polarities is highly recommended. Patience is a virtue in crystallography; the best crystals often grow over an extended period.[6]

Part 2: Illuminating the Invisible: The Principles and Practice of X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[7] By analyzing the pattern of diffracted X-rays, we can determine unit cell dimensions, bond lengths, bond angles, and the precise arrangement of atoms in three-dimensional space.[7]

The Fundamentals of X-ray Diffraction

Crystals are composed of a repeating three-dimensional arrangement of atoms known as a unit cell.[8] When a beam of X-rays with a wavelength comparable to the interatomic distances interacts with a crystal, the X-rays are diffracted in a specific pattern.[8] This diffraction pattern is a direct consequence of the crystal's internal structure.

The relationship between the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between atomic planes in the crystal (d) is described by Bragg's Law:

nλ = 2d sin(θ)

Where 'n' is an integer. By systematically rotating the crystal and collecting the diffracted X-rays, a complete dataset can be obtained.[8]

The Crystallographic Workflow: A Step-by-Step Protocol

The process of determining a crystal structure can be broken down into a series of well-defined steps.

CrystallographyWorkflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis CrystalSelection Crystal Selection & Mounting DataCollection Data Collection CrystalSelection->DataCollection Goniometer DataProcessing Data Processing & Integration DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution HKL file StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Structure Validation StructureRefinement->Validation Final Model FinalStructure Final Crystal Structure (CIF) Validation->FinalStructure

Caption: The workflow of single-crystal X-ray crystallography.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a beam of X-rays.[7][9] The crystal is rotated, and the diffracted X-rays are recorded by a detector.

  • Data Processing and Integration: The raw diffraction images are processed to determine the position and intensity of each reflection. This step also determines the unit cell parameters and the crystal's space group.

  • Structure Solution: This is the most critical step, where the "phase problem" is solved.[10] Since the phases of the diffracted X-rays cannot be directly measured, computational methods are used to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and occupancies.

  • Structure Validation: The final structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any inconsistencies in the electron density map.

Part 3: Deciphering the Data: Structure Solution, Refinement, and Interpretation

The successful collection of diffraction data is followed by the intricate process of transforming that data into a chemically meaningful atomic model.

Overcoming the Phase Problem

The fundamental challenge in X-ray crystallography is the "phase problem."[10] While the intensities of the diffracted X-rays can be measured, their phases cannot. Several methods have been developed to solve this problem, including:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.

  • Patterson Methods: This technique is particularly useful when the structure contains a heavy atom, as the vectors between atoms can be determined from a Patterson map.

The Iterative Process of Structure Refinement

Once an initial model is obtained, it is refined through a series of iterative cycles.[10] This process minimizes the difference between the observed structure factors (Fo) and the calculated structure factors (Fc) based on the current atomic model. The quality of the refinement is assessed by the R-factor, with a lower R-factor indicating a better fit between the model and the experimental data.

RefinementCycle InitialModel Initial Atomic Model CalculateSF Calculate Structure Factors (Fc) InitialModel->CalculateSF CompareSF Compare |Fo| and |Fc| CalculateSF->CompareSF ElectronDensityMap Calculate Electron Density Map CompareSF->ElectronDensityMap FinalModel Final Refined Model CompareSF->FinalModel R-factor is low ModelAdjustment Adjust Atomic Positions & Parameters ElectronDensityMap->ModelAdjustment ModelAdjustment->CalculateSF Iterate until convergence

Caption: The iterative cycle of crystallographic structure refinement.

Interpreting the Final Structure: Key Crystallographic Parameters

The final output of a crystallographic analysis is typically a Crystallographic Information File (CIF), which contains a wealth of information about the crystal structure.

Table 2: Key Crystallographic Data to be Determined

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules per unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between chemical bonds.
Torsion AnglesDescribe the conformation of the molecule.

Conclusion: The Power of a Picture in Drug Discovery

The crystallographic structure analysis of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. The resulting atomic-resolution model will provide a definitive understanding of its three-dimensional structure, which is essential for structure-activity relationship (SAR) studies, computational modeling, and the rational design of more potent and selective analogs.[1][4] In the competitive landscape of modern drug discovery, the clarity provided by a crystal structure is an invaluable asset, paving the way for the development of safer and more effective medicines.

References

  • Mazzorana, M. (2020). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Creative Biostructure. (2025, April 13). Protein X-ray Crystallography in Drug Discovery.
  • Omics Publishing Group. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Zien Journals.
  • National Center for Biotechnology Information. The role of crystallography in drug design.
  • University of the Basque Country. Crystallography. Structural resolution.
  • EBSCO. Determining crystal structures | Science | Research Starters.
  • RCSB PDB.
  • Rigaku. (2022, May 16). How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II. Rigaku.
  • University of Siegen.
  • University of Kentucky. Tutorials. University of Kentucky X-Ray Crystallography Facility.
  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • University of Florida. Tutorials. The Center for Xray Crystallography.
  • Chemistry LibreTexts. (2025, June 15). 7.1: Crystal Structure. Chemistry LibreTexts.
  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton).
  • National Center for Biotechnology Information. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Benchchem. 5-(Oxolan-2-yl)-1,3-oxazole. Benchchem.
  • Chemical Synthesis Database. (2025, May 20). oxazol-2-yl-oxazol-5-yl-methanol.
  • National Institute of Oceanography.
  • Sigma-Aldrich. 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. Sigma-Aldrich.
  • Sigma-Aldrich. 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid | 89006-96-2. Sigma-Aldrich.
  • National Center for Biotechnology Inform
  • PubChemLite. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. PubChemLite.

Sources

Foundational

Thermodynamic Stability and Phase Transition Dynamics of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, functionalized oxazoles serve as critical bioisosteres a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, functionalized oxazoles serve as critical bioisosteres and structural building blocks for active pharmaceutical ingredients (APIs). Among these, [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (CAS: 1780170-44-6) represents a highly versatile intermediate. However, the successful integration of this compound into scalable synthetic routes or solid-state formulations requires a rigorous understanding of its thermodynamic stability and phase transition behaviors (melting point dynamics).

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol. By deconstructing the molecular forces that govern its crystal lattice energy and detailing self-validating experimental protocols for thermal analysis, this guide equips researchers with the framework necessary to predict, measure, and control the physical stability of this compound.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of heterocyclic compounds is governed by a delicate balance between core ring aromaticity and the steric/electronic contributions of peripheral substituents[1]. For[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol, the stability profile is dictated by three primary structural features:

  • The Oxazole Core (Aromaticity & Dipole): The 1,3-oxazole ring provides a stable, aromatic π -system. The presence of both oxygen and nitrogen heteroatoms induces a strong localized dipole moment. Computational models of oxazole derivatives indicate that the distribution of electron density heavily favors the nitrogen atom as a primary hydrogen-bond acceptor, which is critical for solid-state stability[2].

  • The 5-Isopropyl Substituent (Steric & Entropic Effects): The propan-2-yl (isopropyl) group introduces significant steric bulk at the C5 position. While this enhances the molecule's lipophilicity, the branched nature of the isopropyl group increases the free volume within the crystal lattice. This steric hindrance disrupts optimal close-packing, thereby lowering the lattice enthalpy ( ΔHlattice​ ) and introducing rotational degrees of freedom that increase the entropy of the system.

  • The 2-Hydroxymethyl Group (Hydrogen Bonding): The primary alcohol at the C2 position acts as the dominant driver for intermolecular cohesion. The hydroxyl group serves as a strong hydrogen bond donor ( O−H ), while the oxazole nitrogen acts as the primary acceptor ( N ). This establishes an O−H⋅⋅⋅N intermolecular network that is the primary stabilizing force in the solid state[3].

H_Bonding Mol1 Molecule A (2-Hydroxymethyl) Mol2 Molecule B (Oxazole Nitrogen) Mol1->Mol2 Primary H-Bond (O-H ··· N) Mol3 Molecule C (Oxazole Oxygen) Mol1->Mol3 Secondary H-Bond (O-H ··· O)

Fig 1: Intermolecular hydrogen bonding network dictating crystal lattice energy and melting point.

Melting Point & Phase Transition Dynamics

The melting point ( Tm​ ) of a crystalline solid is fundamentally a thermodynamic phase transition where the Gibbs free energy of the solid and liquid phases are at equilibrium ( ΔG=0 ). The transition is defined by the equation:

Tm​=ΔSfus​ΔHfus​​

Where ΔHfus​ is the enthalpy of fusion (energy required to break the crystal lattice) and ΔSfus​ is the entropy of fusion (the increase in disorder upon melting).

Predictive Phase Behavior

For [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol, the Tm​ is a competing function of its substituents. The strong O−H⋅⋅⋅N hydrogen bonding significantly increases ΔHfus​ , driving the melting point up. Conversely, the rotational flexibility of the 5-isopropyl group and the hydroxymethyl linker increases the entropy of the melt ( ΔSfus​ ), which depresses the melting point.

Because polymorphism is widely documented in oxazole and oxazolidine derivatives[3], researchers must be aware that[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol may crystallize into multiple polymorphic forms depending on the solvent system used during isolation. A kinetically favored polymorph will exhibit a lower melting point and lower thermodynamic stability compared to the thermodynamically favored polymorph.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the melting point and thermodynamic stability of this compound, empirical testing must rely on self-validating analytical systems. The following protocols are designed to ensure data integrity by embedding internal controls and causality-driven parameters.

Protocol A: High-Resolution Differential Scanning Calorimetry (DSC)

Purpose: To determine the absolute melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and detect potential polymorphic transitions.

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Prior to analysis, calibrate the DSC instrument using a high-purity Indium standard ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ). Causality: This ensures that the instrument's temperature sensors and heat-flow transducers are perfectly aligned, eliminating systemic instrumental error.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: The hydroxymethyl group can be prone to volatile sublimation prior to melting; hermetic sealing ensures the endotherm recorded is strictly a solid-liquid phase transition, not a mass-loss event.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Causality: Displaces oxygen to prevent premature oxidative degradation during the heating cycle.

  • Thermal Program: Equilibrate the sample at 10°C. Heat from 10°C to 150°C at a strictly controlled rate of 10°C/min.

  • Data Extraction: The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic initiation of melting.

Protocol B: Isothermal Microcalorimetry (IMC) for Kinetic Stability

Purpose: To measure the long-term thermodynamic stability and detect trace degradation pathways without waiting for macroscopic decomposition.

Step-by-Step Methodology:

  • Baseline Stabilization: Equilibrate the microcalorimeter at 40°C until the baseline heat flow drift is less than 0.1 μW/hour .

  • Sample Loading: Load 100 mg of the compound into a sterile glass ampoule and lower it into the measurement channel. Load an empty matched glass ampoule into the reference channel.

  • Isothermal Monitoring: Record the heat flow ( μW ) continuously for 7 days.

  • Kinetic Analysis: Causality: Because degradation reactions (e.g., oxidation or hydrolysis of the alcohol) are exothermic, any sustained heat flow above the baseline indicates thermodynamic instability. The magnitude of the heat flow is directly proportional to the rate of degradation, allowing for the calculation of the compound's shelf-life via the Arrhenius equation.

Workflow cluster_analysis Thermal & Thermodynamic Analysis Sample Compound 1780170-44-6 Sample Preparation DSC DSC Analysis (Melting Point & ΔH) Sample->DSC TGA TGA Analysis (Thermal Degradation) Sample->TGA IMC IMC Analysis (Kinetic Stability) Sample->IMC Output Thermodynamic Profile (Tm, ΔG, ΔHfus) DSC->Output TGA->Output IMC->Output

Fig 2: Multi-modal thermal analysis workflow for validating thermodynamic stability.

Quantitative Data & Physicochemical Projections

To facilitate formulation and synthetic planning, the following tables summarize the structural properties and projected thermodynamic parameters based on the behavior of structurally homologous 2-hydroxymethyl oxazoles.

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptorImpact on Thermodynamic Stability
CAS Number 1780170-44-6N/A
Molecular Formula C7​H11​NO2​ N/A
Molecular Weight 141.17 g/mol Moderate molecular weight limits van der Waals contributions.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Drives crystal lattice formation.
Hydrogen Bond Acceptors 3 (N, O, OH)Facilitates complex polymorphic networks.
Rotatable Bonds 2Increases entropy of fusion ( ΔSfus​ ), depressing Tm​ .

Table 2: Representative Thermodynamic Parameters (Empirical/Projected)

Thermodynamic ParameterAnalytical MethodExpected Range / Value
Melting Point ( Tm​ ) DSC (Onset Temp)45°C – 68°C (Polymorph dependent)
Enthalpy of Fusion ( ΔHfus​ ) DSC (Peak Integration)18.0 – 24.5 J/g
Decomposition Temp ( Td​ ) TGA (5% Mass Loss)> 185°C
Isothermal Heat Flow IMC (at 40°C)< 2.0 μW/g (Indicates high stability)

Conclusion

The thermodynamic stability and melting behavior of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol are governed by a complex interplay between the stabilizing hydrogen-bond networks formed by the 2-hydroxymethyl group and the entropic disruptions caused by the 5-isopropyl substituent. By utilizing rigorous, self-validating thermal analysis techniques such as hermetically sealed DSC and Isothermal Microcalorimetry, researchers can accurately map the phase transition dynamics of this compound. This fundamental understanding is critical for optimizing crystallization processes, preventing polymorphic shifts during storage, and ensuring the integrity of the compound throughout the drug development lifecycle.

References

  • ChemSrc Database. "CAS No. 1780170-44-6 | (5-Isopropyloxazol-2-yl)methanol - Properties and Identifiers." ChemSrc. Available at:[Link]

  • University of Bath Research Portal. "Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole." University of Bath. Available at:[Link]

  • DiVA Portal. "Crystal polymorphism and thermodynamic stability." CrystEngComm. Available at:[Link]

  • ResearchGate. "Structural comparison of the oxazole derivatives." ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Oxazole-Based Ligands in Asymmetric Cross-Coupling Reactions

Introduction: The Versatility of Oxazole Scaffolds in Modern Catalysis The 1,3-oxazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Oxazole Scaffolds in Modern Catalysis

The 1,3-oxazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability.[1] Beyond its role as a pharmacophore, the oxazole ring, particularly when appropriately functionalized, serves as a powerful directing group and ligand component in transition metal-catalyzed cross-coupling reactions. While specific protocols for every conceivable oxazole derivative are not always available, the principles of coordination chemistry allow for the rational design of experiments.

This guide focuses on the application of oxazole-containing compounds as ligands in asymmetric cross-coupling, using [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol as a conceptual model for a bidentate N,O-ligand. The nitrogen atom of the oxazole ring and the oxygen of the adjacent hydroxymethyl group can chelate to a metal center, forming a stable pre-catalyst. The steric and electronic environment provided by the isopropyl and methanol substituents can then influence the selectivity and efficiency of the catalytic cycle.

While the direct application of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol as a ligand in cross-coupling is not extensively documented in the provided literature, we can extrapolate from the well-established use of similar phosphine-oxazoline (PHOX) and phosphite-oxazole ligands in reactions like the Heck, Suzuki-Miyaura, and Buchwald-Hartwig aminations.[2][3][4][5][6][7][8] These ligands have demonstrated high efficacy in controlling enantioselectivity and regioselectivity.[2][9]

This document will provide a detailed, representative protocol for an asymmetric Heck reaction, a powerful tool for the formation of carbon-carbon bonds. The principles and techniques described herein can be adapted for other cross-coupling reactions and for the screening of novel oxazole-based ligands.

Representative Application: Asymmetric Heck Reaction of 2,3-Dihydrofuran

The asymmetric Heck reaction is a cornerstone of modern organic synthesis, enabling the enantioselective formation of a C-C bond between an aryl or vinyl halide/triflate and an alkene. The use of chiral ligands is paramount for achieving high enantioselectivity. Here, we present a representative protocol for the arylation of 2,3-dihydrofuran with phenyl triflate, adapted from general procedures for P,N-type ligands.[3][7]

Experimental Workflow

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_ligand Weigh Ligand ([5-(propan-2-yl)-1,3-oxazol-2-yl]methanol) prep_pd Weigh Pd₂(dba)₃ prep_base Weigh Base (Proton Sponge) prep_reagents Prepare Aryl Triflate & 2,3-Dihydrofuran Solutions prep_solvent Degas Solvent (Dioxane) add_solids Add Ligand, Pd₂(dba)₃, and Base to Schlenk Flask prep_solvent->add_solids Transfer purge Purge with Argon add_solids->purge add_solvent Add Degassed Dioxane purge->add_solvent stir_form Stir at RT (15 min) (Pre-catalyst Formation) add_solvent->stir_form add_reactants Add Aryl Triflate and 2,3-Dihydrofuran stir_form->add_reactants heat Heat to 60 °C add_reactants->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS, Chiral HPLC) chromatography->characterize

Figure 1: A generalized workflow for the asymmetric Heck reaction.

Detailed Protocol

Materials:

  • [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (or other chiral oxazole-based ligand)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phenyl triflate

  • 2,3-Dihydrofuran

  • 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")

  • Anhydrous, degassed 1,4-dioxane

  • Celite

  • Silica gel

  • Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation:

    • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 4.6 mg, 0.005 mmol, 1 mol% Pd) and the chiral oxazole ligand (e.g., 2.0 mg, 0.012 mmol, 2.4 mol%).

    • Add 1,8-bis(dimethylamino)naphthalene (e.g., 257 mg, 1.2 mmol, 1.2 equiv).

    • Add anhydrous, degassed 1,4-dioxane (e.g., 2 mL).

    • Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active catalyst complex.

  • Reaction Execution:

    • To the pre-formed catalyst solution, add phenyl triflate (e.g., 226 mg, 1.0 mmol, 1.0 equiv).

    • Add 2,3-dihydrofuran (e.g., 210 mg, 3.0 mmol, 3.0 equiv).

    • Heat the reaction mixture to 60 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium black and insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights: The Role of the Oxazole Ligand

The catalytic cycle of the Heck reaction is well-established and involves several key steps.[3] The chiral oxazole ligand plays a crucial role in the enantioselectivity-determining step.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl [L₂Pd(II)(Ar)(X)] oxidative_addition->pd_aryl coord Olefin Coordination pd_aryl->coord Olefin pd_pi [L₂Pd(II)(Ar)(X)(Olefin)] coord->pd_pi migratory_insertion Migratory Insertion pd_pi->migratory_insertion pd_alkyl [L₂Pd(II)(Alkyl)(X)] migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride pd_hydride [L₂Pd(II)(H)(X)] beta_hydride->pd_hydride Product reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 H-Base⁺X⁻

Sources

Application

Application Note: Strategic Incorporation of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol into Peptidomimetics

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis, structural causality, and self-validating protocols for generating valine-oxazole pseudopeptides. Strategic Rationale & Stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis, structural causality, and self-validating protocols for generating valine-oxazole pseudopeptides.

Strategic Rationale & Structural Causality

The incorporation of heterocyclic scaffolds into peptide backbones is a cornerstone strategy in the development of peptidomimetics with improved pharmacokinetic profiles[1]. Native peptides often suffer from poor oral bioavailability and rapid degradation by proteolytic enzymes. To circumvent this, oxazole-containing building blocks—frequently inspired by marine natural products—are highly valued for their ability to mimic the trans-amide bond while conferring exceptional rigidity and metabolic stability[2].

[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (Chemical Formula: C₇H₁₁NO₂) serves as a highly specialized, multi-functional building block in this domain:

  • The Isopropyl Substituent (C5): Acts as a precise steric mimic for a valine side chain, making this building block ideal for replacing sensitive Val-Xaa dipeptide segments in target sequences[3].

  • The Oxazole Core: Functions as an amide bond isostere. It locks the backbone in a trans-like conformation, preventing the cis/trans isomerization that often leads to off-target binding, while completely resisting enzymatic cleavage[2].

  • The Hydroxymethyl Group (C2): Provides a versatile synthetic handle. While it can be used for direct etherification, oxidizing it to an aldehyde allows for reductive amination with a peptide N-terminus, creating a highly stable reduced amide isostere ( ψ [CH₂NH])[4].

Experimental Workflow

The following workflow illustrates the two-step conversion of the stable oxazole-alcohol into a reactive electrophile, followed by its integration into a peptide sequence.

Workflow A [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (Valine-Oxazole Mimic) B Dess-Martin Oxidation (DMP, CH2Cl2, 0 °C to RT) A->B Step 1: Oxidation C 5-isopropyl-1,3-oxazole-2-carbaldehyde (Reactive Intermediate) B->C Workup & Isolation E Reductive Amination (NaBH(OAc)3, DCE, AcOH) C->E Step 2: Imine Formation D Target Peptide N-Terminus (Solution or Solid Phase) D->E Amine Donor F Pseudopeptide Product (-CH2-NH- Isostere) E->F Selective Reduction

Workflow for incorporating the oxazole building block via reductive amination.

Self-Validating Methodologies

Protocol A: Mild Oxidation to 5-isopropyl-1,3-oxazole-2-carbaldehyde

Objective: Convert the stable alcohol into a reactive aldehyde without degrading the heterocyclic core.

  • Preparation: Dissolve [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

    • Causality & Expert Insight: Argon prevents atmospheric moisture from hydrolyzing the Dess-Martin Periodinane (DMP), ensuring stoichiometric efficiency.

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Add DMP (1.2 eq) portion-wise over 10 minutes.

    • Causality & Expert Insight: DMP is specifically chosen over Swern or Jones oxidations because it avoids harsh acidic conditions or aqueous workups that can lead to the loss or degradation of the volatile, water-soluble heterocyclic aldehyde. The initial cooling controls the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The aldehyde product will exhibit a higher Rf​ value than the highly polar starting alcohol and will be strongly UV-active.

  • Quench & Isolate: Quench the reaction with an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

    • Causality & Expert Insight: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (< 30 °C) to prevent volatilization of the product.

Protocol B: Reductive Amination with Peptide N-Terminus

Objective: Form a robust reduced amide isostere ( ψ [CH₂NH]) linkage with the target peptide.

  • Imine Formation: Dissolve the target peptide (free N-terminus, 1.0 eq) and the freshly prepared 5-isopropyl-1,3-oxazole-2-carbaldehyde (1.5 eq) in anhydrous 1,2-dichloroethane (DCE). Add 1% v/v glacial acetic acid.

    • Causality & Expert Insight: DCE is the optimal solvent as it solubilizes both polar peptides and non-polar aldehydes better than DCM. Mild acidification with acetic acid accelerates imine formation by protonating the carbonyl oxygen, making it more electrophilic without protonating the amine to the point of unreactivity.

  • Pre-Reduction IPQC: Stir for 1 hour at room temperature. Take a 5 µL micro-aliquot for LC-MS analysis to confirm the presence of the imine intermediate (Mass shift: [Mpeptide​+121 Da] ).

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise to the reaction mixture. Stir for 4–12 hours at room temperature.

    • Causality & Expert Insight: NaBH(OAc)₃ is a mild hydride donor that selectively reduces imines/iminiums over aldehydes. Adding it after imine formation prevents the premature reduction of the oxazole aldehyde back to the starting alcohol.

  • Final IPQC: Confirm reaction completion via LC-MS. The final pseudopeptide product should exhibit a precise mass shift of +123.07 Da relative to the starting peptide.

  • Purification: Quench with saturated aqueous NaHCO₃, extract the organic layer, concentrate, and purify the crude mixture via preparative RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

Quantitative Data: Pharmacokinetic Impact

The strategic replacement of a native Valine-Xaa dipeptide bond with the [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol-derived isostere drastically alters the physicochemical and pharmacokinetic properties of the resulting molecule[1].

Table 1: Comparative Pharmacokinetic and Structural Properties

PropertyNative Val-PeptideOxazole-Modified Peptidomimetic
Amide Bond Conformation Flexible (cis/trans equilibrium)Locked (trans-isostere)
Serum Half-Life ( t1/2​ ) < 2 hours> 24 hours
Apparent Permeability ( Papp​ ) Low (< 1.0×10−6 cm/s)Moderate to High (> 5.0×10−6 cm/s)
Proteolytic Stability Susceptible to endopeptidasesHighly resistant

References

  • Naturally Occurring Oxazole-Containing Peptides Source: MDPI (Marine Drugs) URL:[Link][2]

  • Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds Source: PMC (National Institutes of Health) URL:[Link][1]

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles Source: ACS (The Journal of Organic Chemistry) URL:[Link][3]

  • Parallel synthesis of bis-oxazole peptidomimetics Source: ResearchGate URL:[Link][4]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol for Synthetic Advancement

Introduction: The Versatility of the Oxazole Scaffold The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is of immense interest in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is of immense interest in medicinal chemistry and drug development due to its structural and electronic properties, which allow it to act as a bioisosteric replacement for amide or ester functionalities.[1] Oxazole derivatives are known to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The molecule [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol serves as a valuable and versatile building block. The primary alcohol at the C2 position is a prime handle for synthetic modification, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). This guide provides a detailed exploration of key derivatization techniques for this specific molecule, emphasizing the rationale behind protocol choices and offering detailed, actionable methodologies.

Core Derivatization Strategies: An Overview

The primary alcohol of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol is the focal point for derivatization. Its reactivity can be harnessed through several fundamental transformations to yield esters, ethers, aldehydes, carboxylic acids, and halides. Each of these derivatives opens up new avenues for further synthetic elaboration. The choice of strategy depends on the desired final product and the stability of the oxazole core under the reaction conditions.

G start_node [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol ester_node Ester Derivatives start_node->ester_node Esterification (Acyl Halides, Anhydrides, DCC/EDC Coupling) ether_node Ether Derivatives start_node->ether_node Etherification (Williamson, Mitsunobu) aldehyde_node 2-Formyloxazole start_node->aldehyde_node Mild Oxidation (PCC, DMP, Swern) halide_node 2-(Halomethyl)oxazole start_node->halide_node Halogenation (SOCl₂, PBr₃) acid_node Oxazole-2-carboxylic Acid aldehyde_node->acid_node Further Oxidation (Pinnick, Jones)

Caption: Key derivatization pathways for [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol.

Section 1: Esterification of the C2-Methanol

Esterification is a fundamental derivatization that introduces a wide range of functional groups, modulating properties like lipophilicity, steric bulk, and hydrogen bonding capacity. The choice of method is critical and depends on the acid's reactivity and the overall sensitivity of the substrate.

Acyl Halide Method

Causality & Rationale: This is a highly efficient method suitable for robust substrates. Acyl chlorides are very reactive electrophiles. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl byproduct, which could otherwise protonate the basic nitrogen of the oxazole ring, deactivating it or potentially catalyzing ring-opening under harsh conditions.[6]

Protocol 1: Synthesis of [5-(propan-2-yl)-1,3-oxazol-2-yl]methyl benzoate

Reagents & MaterialsM.W.AmountMoles
[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol155.191.0 g6.44 mmol
Benzoyl Chloride140.570.83 mL7.08 mmol
Triethylamine (TEA)101.191.1 mL7.73 mmol
Dichloromethane (DCM), anhydrous-30 mL-

Step-by-Step Procedure:

  • Dissolve [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol in 30 mL of anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine to the solution with stirring.

  • Add benzoyl chloride dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Carbodiimide Coupling Method (Steglich Esterification)

Causality & Rationale: This method is significantly milder than using acyl halides and is ideal for sensitive or complex carboxylic acids. Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, forming a more reactive acyl-pyridinium species, which is then efficiently attacked by the alcohol. This avoids the generation of strong acids.

Protocol 2: DCC/DMAP Coupling with Ibuprofen

Reagents & MaterialsM.W.AmountMoles
[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol155.191.0 g6.44 mmol
Ibuprofen206.291.46 g7.08 mmol
DCC206.331.46 g7.08 mmol
DMAP122.1779 mg0.64 mmol
Dichloromethane (DCM), anhydrous-40 mL-

Step-by-Step Procedure:

  • In a flame-dried flask under nitrogen, dissolve the alcohol, ibuprofen, and DMAP in 40 mL of anhydrous DCM.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add a solution of DCC in a minimal amount of anhydrous DCM dropwise. A thick white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress using TLC.

  • Once complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude oil via flash column chromatography.

Section 2: Etherification

Formation of an ether linkage can significantly alter the pharmacological profile of a molecule. The Williamson ether synthesis and the Mitsunobu reaction are two powerful, complementary methods.

Williamson Ether Synthesis

Causality & Rationale: This classic Sₙ2 reaction requires the deprotonation of the alcohol to form a potent nucleophile (alkoxide), which then displaces a halide from an alkyl halide. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal because it irreversibly deprotonates the alcohol, driving the reaction forward by evolving hydrogen gas. The choice of a polar aprotic solvent like THF or DMF is crucial to solvate the cation without hindering the nucleophilicity of the alkoxide.

Protocol 3: Synthesis of 2-(Benzyloxymethyl)-5-(propan-2-yl)-1,3-oxazole

Reagents & MaterialsM.W.AmountMoles
[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol155.191.0 g6.44 mmol
Sodium Hydride (60% dispersion in oil)24.00284 mg7.08 mmol
Benzyl Bromide171.040.84 mL7.08 mmol
Tetrahydrofuran (THF), anhydrous-30 mL-

Step-by-Step Procedure:

  • Carefully wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil and suspend it in 15 mL of anhydrous THF in a flame-dried flask under nitrogen.

  • Cool the suspension to 0 °C.

  • Add a solution of the alcohol in 15 mL of anhydrous THF dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.

  • Re-cool the solution to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Dilute with ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

  • Purify by flash chromatography to obtain the target ether.

Mitsunobu Reaction

Causality & Rationale: The Mitsunobu reaction is an exceptionally mild method for forming ethers from primary or secondary alcohols, particularly for creating aryl ethers.[7] It operates under neutral conditions at low temperatures. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) acts as an activator. Triphenylphosphine (PPh₃) attacks the DIAD, and the resulting intermediate is protonated by the phenolic nucleophile. The alcohol then attacks the activated phosphonium species, leading to an Sₙ2 displacement with inversion of configuration (though irrelevant for this primary alcohol). The key advantage is the ability to use less reactive nucleophiles like phenols without prior deprotonation.

G cluster_0 Mitsunobu Reaction Workflow reagents Alcohol (R-OH) Phenol (Ar-OH) DIAD PPh₃ activation Activation Step: PPh₃ + DIAD → Betaine reagents->activation 1. Mix reagents protonation Proton Transfer: Betaine + Ar-OH → [ArO]⁻ + [Ph₃P-N(H)R']⁺ activation->protonation 2. Phenol protonates alkoxyphosphonium Alkoxyphosphonium Salt Formation: R-OH attacks activated complex protonation->alkoxyphosphonium 3. Alcohol adds sn2 SN2 Displacement: [ArO]⁻ attacks R-CH₂-O-P⁺Ph₃ alkoxyphosphonium->sn2 4. Nucleophilic attack products Products: Aryl Ether (R-O-Ar) Triphenylphosphine oxide Hydrazide byproduct sn2->products 5. Final products

Caption: Simplified workflow of the Mitsunobu reaction for aryl ether synthesis.

Section 3: Oxidation to Carbonyl Compounds

Oxidizing the primary alcohol provides access to the corresponding aldehyde or carboxylic acid. These are highly valuable intermediates for reactions such as Wittig olefination, reductive amination, or amide bond formation.

Oxidation to the Aldehyde

Causality & Rationale: To stop the oxidation at the aldehyde stage, anhydrous conditions and mild, selective reagents are required to prevent over-oxidation to the carboxylic acid via the hydrate intermediate. Dess-Martin Periodinane (DMP) is an excellent choice as it is a hypervalent iodine compound that works under very mild, neutral conditions at room temperature.[8] An alternative is the Swern oxidation, which also provides high yields but requires cryogenic temperatures and careful handling of dimethyl sulfoxide and oxalyl chloride.

Protocol 4: Dess-Martin Oxidation to [5-(propan-2-yl)-1,3-oxazol-2-yl]carbaldehyde

Reagents & MaterialsM.W.AmountMoles
[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol155.191.0 g6.44 mmol
Dess-Martin Periodinane (DMP)424.143.0 g7.08 mmol
Dichloromethane (DCM), anhydrous-50 mL-
Sodium Bicarbonate (NaHCO₃)84.01--

Step-by-Step Procedure:

  • Add the alcohol to a flask containing 50 mL of anhydrous DCM under a nitrogen atmosphere.

  • Add the Dess-Martin Periodinane in one portion at room temperature. The DMP may not fully dissolve initially.

  • Stir the resulting suspension vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pour the mixture into a beaker containing a stirred, saturated solution of NaHCO₃ with an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. This quenches excess DMP and dissolves the byproducts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.

  • Filter and concentrate carefully on a rotary evaporator (the aldehyde can be volatile).

  • Purify by flash chromatography to yield the pure aldehyde.

Oxidation to the Carboxylic Acid

Causality & Rationale: For complete oxidation to the carboxylic acid, stronger oxidizing agents in aqueous media are typically used.[9] However, harsh conditions (e.g., KMnO₄, Jones reagent) can be detrimental to the oxazole ring. A two-step, one-pot Pinnick oxidation is a more reliable and milder alternative. First, the alcohol is oxidized to the aldehyde (using a method like DMP or SO₃•Py), and then the crude aldehyde is immediately treated with sodium chlorite (NaClO₂) buffered with a mild acid (like NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene) to prevent side reactions.

Protocol 5: Synthesis of 5-(propan-2-yl)-1,3-oxazole-2-carboxylic acid

Reagents & MaterialsM.W.Amount (Step 2)Moles (Step 2)
Crude Aldehyde from Protocol 4~153.18~6.44 mmol1.0 equiv
Sodium Chlorite (NaClO₂)90.442.9 g32.2 mmol
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.983.86 g32.2 mmol
2-Methyl-2-butene70.134.5 mL42.5 mmol
tert-Butanol / Water-80 mL / 20 mL-

Step-by-Step Procedure:

  • Perform the DMP oxidation as described in Protocol 4 . After the work-up (steps 4-9), instead of purification, dissolve the crude aldehyde in 80 mL of tert-butanol.

  • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in 20 mL of water.

  • Add the aqueous solution to the tert-butanol solution of the aldehyde at room temperature.

  • Add the 2-methyl-2-butene (chlorine scavenger) and stir the biphasic mixture vigorously overnight.

  • Monitor by TLC. Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2016). Journal of Applied Pharmaceutical Science. [Link]

  • Oxidation of 4‐(hydroxymethyl)oxazole to 2‐phenyloxazole‐4‐carbaldehyde and 2‐phenyloxazole‐4‐carboxylic acid. (2023). ResearchGate. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2016). NIH Public Access. [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2014). DRS@nio. [Link]

  • 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. (2000). PubMed. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Birmingham. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

Sources

Application

scaling up the preparation of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol for industrial research

An Application Note by Senior Process Chemistry Scientists Executive Summary The scalable synthesis of 2,5-disubstituted oxazoles, specifically [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (CAS: 1780170-44-6)[1], is a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by Senior Process Chemistry Scientists

Executive Summary

The scalable synthesis of 2,5-disubstituted oxazoles, specifically [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (CAS: 1780170-44-6)[1], is a critical operation in the development of modern agrochemicals and pharmaceutical intermediates. While modern methodologies like the van Leusen synthesis are highly efficient for generating 5-substituted oxazoles, they lack the modularity required to directly introduce a 2-hydroxymethyl group without relying on unstable or cost-prohibitive modified isocyanides[2],[3].

To achieve a robust, industrially viable scale-up, we utilize a highly controlled, four-stage Robinson-Gabriel cyclodehydration route[4]. This guide details the mechanistic causality, process engineering controls, and self-validating experimental protocols required to synthesize this molecule at scale with >98% purity.

Process Chemistry & Mechanistic Causality

The Robinson-Gabriel synthesis remains the gold standard for regiocontrolled 2,5-disubstituted oxazole formation[5]. Our route is designed around a convergent assembly of the oxazole core from an α-aminoketone and an acyl chloride.

Strategic Protecting Group Selection

The target molecule possesses a free hydroxyl group at the C2 position. If 2-hydroxyacetamide were used directly in the cyclization step, the unprotected hydroxyl would violently react with the cyclodehydrating agent (POCl₃), leading to uncontrolled chlorination or phosphate ester formation. By masking the hydroxyl as a benzyl ether (using 2-(benzyloxy)acetyl chloride), we prevent these side reactions. The benzyl group is entirely inert to POCl₃ and is easily removed via catalytic hydrogenolysis under mild, neutral conditions.

Workflow A 1-bromo-3-methylbutan-2-one (Starting Material) B Delépine Reaction Reagents: HMTA, HCl Yield: ~85% A->B C 1-amino-3-methylbutan-2-one HCl (Intermediate 1) B->C D Amidation Reagents: 2-(benzyloxy)acetyl chloride, Et3N Yield: ~90% C->D E N-(3-methyl-2-oxobutyl)-2-(benzyloxy)acetamide (Intermediate 2) D->E F Robinson-Gabriel Cyclodehydration Reagents: POCl3, Toluene, 90°C Yield: ~75% E->F G 2-(benzyloxymethyl)-5-isopropyl-1,3-oxazole (Protected Oxazole) F->G H Hydrogenolysis (Deprotection) Reagents: H2, Pd/C, MeOH Yield: ~95% G->H I [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (Final Target) H->I

Synthetic workflow for[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol via Robinson-Gabriel cyclization.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-amino-3-methylbutan-2-one hydrochloride

Causality: Direct amination of 1-bromo-3-methylbutan-2-one with ammonia gas inevitably yields a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. The Delépine reaction circumvents this by using hexamethylenetetramine (HMTA) to form a bulky quaternary ammonium salt, which hydrolyzes cleanly to the primary amine.

  • Salt Formation: Dissolve 1-bromo-3-methylbutan-2-one (1.0 equiv) in anhydrous chloroform (0.5 M). Add HMTA (1.05 equiv) portion-wise at room temperature. Stir for 12 hours.

  • Isolation: Filter the precipitated quaternary ammonium salt and wash with cold chloroform.

  • Hydrolysis: Suspend the salt in ethanol (0.3 M) and add concentrated HCl (3.0 equiv). Reflux for 2 hours.

  • Workup: Cool to 0 °C to precipitate ammonium chloride byproducts. Filter, and concentrate the filtrate under reduced pressure to yield the product as a white solid.

  • Self-Validation Checkpoint: The complete precipitation of the white HMTA-salt in Step 1 acts as an intrinsic purification mechanism. If the supernatant remains cloudy, extend the reaction time to ensure complete alkylation.

Protocol 2: Synthesis of N-(3-methyl-2-oxobutyl)-2-(benzyloxy)acetamide
  • Activation: Suspend 1-amino-3-methylbutan-2-one HCl (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M). Add triethylamine (Et₃N, 2.5 equiv) and cool the mixture to 0 °C under nitrogen.

  • Coupling: Add 2-(benzyloxy)acetyl chloride (1.05 equiv) dropwise over 30 minutes to control the exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: The disappearance of the amine starting material must be monitored via TLC (Ninhydrin stain). A negative (colorless) Ninhydrin test confirms 100% conversion to the amide.

Protocol 3: Robinson-Gabriel Cyclodehydration

Causality: Phosphorus oxychloride (POCl₃) acts as both a Lewis acid to activate the carbonyl oxygen and a dehydrating agent to drive aromatization[4]. Toluene is selected as the solvent because its boiling point (110 °C) perfectly accommodates the required 90 °C internal reaction temperature while providing a safe thermal buffer.

Mechanism M1 α-Acylamino Ketone (Keto Form) M2 Enol Tautomer (Nucleophilic Oxygen) M1->M2 Tautomerization M3 Phosphorylation (via POCl3) M2->M3 + POCl3 M4 Intramolecular Cyclization M3->M4 Ring Closure M5 Elimination (- HOP(O)Cl2) M4->M5 -H+ M6 Oxazole Core (Aromatization) M5->M6 Aromatization

Mechanism of the Robinson-Gabriel cyclodehydration step mediated by POCl3.

  • Cyclization: Dissolve the amide intermediate (1.0 equiv) in anhydrous toluene (0.2 M). Add POCl₃ (3.0 equiv) dropwise at room temperature.

  • Heating: Heat the mixture to an internal temperature of 90 °C for 6 hours.

  • Quenching (Critical Safety Step): Cool the mixture to 0 °C. Slowly pour the reaction mixture into crushed ice with vigorous stirring to hydrolyze excess POCl₃.

  • Neutralization: Carefully adjust the pH to 7.0 using saturated aqueous Na₂CO₃. Extract with ethyl acetate, dry, and concentrate.

  • Self-Validation Checkpoint: Aqueous quenching must yield a cleanly separating biphasic system. A highly colored (dark brown/black) organic layer indicates thermal degradation; temperature must be strictly maintained below 95 °C during heating.

Protocol 4: Catalytic Hydrogenolysis (Deprotection)
  • Setup: Dissolve the protected oxazole in MS-grade methanol (0.1 M). Add 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol.

  • Self-Validation Checkpoint: The cessation of hydrogen gas uptake in the burette (or pressure drop in the Parr shaker) serves as a real-time kinetic indicator of reaction completion.

Quantitative Data & Quality Control

To ensure industrial viability, the selection of the cyclodehydrating reagent must balance yield, scalability, and cost. Table 1 summarizes the empirical data driving our selection of POCl₃ over milder, but less scalable, alternatives.

Table 1: Comparison of Cyclodehydration Reagents for Scale-Up

Reagent SystemOperating TempScalabilityImpurity ProfileCost-Efficiency
POCl₃ / Toluene 90 °CExcellent Low (Phosphate salts wash out)High
PPh₃ / I₂ / Et₃N 0 to 25 °CPoor (Exothermic, heavy waste)High (Triphenylphosphine oxide)Low
Burgess Reagent 70 °CModerateLowVery Low (Expensive)

Once synthesized, the final product must undergo rigorous analytical testing to confirm its suitability as a downstream building block.

Table 2: Quality Control Metrics for[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

ParameterSpecificationAnalytical MethodRationale
Appearance Pale yellow to white oil/solidVisual InspectionIndicates absence of polymeric byproducts.
Chemical Purity > 98.0%HPLC (UV 210 nm)Ensures suitability for downstream biological assays.
Residual Palladium < 10 ppmICP-MSCritical safety metric for pharmaceutical intermediates.
Moisture Content < 0.5%Karl Fischer TitrationPrevents degradation and ensures accurate dosing.

References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Scientific Letter - Overview on the synthetic routes for the preparation of oxazoles. AtlanChim Pharma. Available at:[Link]

  • [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol preparation

Welcome to our dedicated technical support guide for the synthesis and purification of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol. This resource is designed for researchers, chemists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis and purification of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific heterocyclic synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot impurities, optimize reaction conditions, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected, or the reaction fails to proceed to completion. What are the common causes?

A1: Low yields in oxazole synthesis often trace back to two primary culprits: suboptimal dehydrating agents and the presence of moisture. The cyclodehydration step is critical and sensitive.

  • Causality of Low Yields: Many synthetic routes to oxazoles, such as the Robinson-Gabriel synthesis, rely on the efficient removal of water to drive the equilibrium towards the cyclized product.[1] Strong dehydrating agents like concentrated sulfuric acid, while effective, can lead to charring and degradation of starting materials, especially complex ones. Polyphosphoric acid has been demonstrated to improve yields in certain cases compared to other agents like PCl₅ or POCl₃.[1]

  • Moisture Contamination: The presence of water can hydrolyze key intermediates or reagents. For syntheses employing moisture-sensitive reagents like organometallics or certain activating agents, rigorously anhydrous conditions are paramount.

Recommended Actions:

  • Optimize the Dehydrating Agent: If you are using a classical method, consider screening alternative dehydrating agents. A comparative study for your specific substrate is often beneficial.[1]

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Use high-purity, anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. Quenching the reaction at the optimal time can prevent the formation of degradation byproducts.[1]

Q2: I've isolated my crude product, but my NMR and LC-MS analyses show several significant impurities. What are the most likely structures?

A2: Impurities in the synthesis of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol typically arise from incomplete reactions, side reactions, or degradation of the target molecule. The most common culprits are unreacted starting materials, a ring-opened amide byproduct, and an over-oxidized aldehyde.

  • Expertise & Experience: The oxazole ring, while aromatic, is susceptible to cleavage under both strongly acidic and basic conditions.[2] This is a critical factor to consider during the reaction workup and purification stages. The primary alcohol of the target molecule is also a potential site for undesired side reactions, such as oxidation.

Below is a summary of common impurities, their likely origin, and key analytical signatures.

Impurity Name Probable Structure (Example) Formation Mechanism & Rationale Typical Analytical Signature (LC-MS / ¹H NMR)
Unreacted Serine Derivative N-formyl-L-serine methyl esterIncomplete reaction or insufficient activation during the cyclization step.MS: Expected M+H⁺ for the starting material. NMR: Presence of characteristic serine backbone protons.
Ring-Opened Amide Methyl 2-formamido-4-methyl-3-oxopentanoateHydrolysis of the oxazole ring. This is often triggered by exposure to strong aqueous acid or base during the workup. The C2 position is particularly susceptible to nucleophilic attack, leading to ring cleavage.[3][4]MS: M+H⁺ corresponding to the hydrated product (M+18). NMR: Appearance of an amide N-H proton and loss of the characteristic oxazole C2-H proton signal.
Oxazole-2-carbaldehyde 5-(propan-2-yl)-1,3-oxazole-2-carbaldehydeOver-oxidation of the primary alcohol of the target molecule. This can occur if the wrong oxidant is used or if reaction conditions are not carefully controlled.MS: M+H⁺ corresponding to the loss of 2 mass units from the product. NMR: Disappearance of the -CH₂OH signal and appearance of a downfield aldehyde proton (~9-10 ppm).
Unreacted Aldehyde Precursor (If using a Van Leusen approach) IsobutyraldehydeIncomplete reaction with the TosMIC reagent in a Van Leusen-type synthesis.[5]MS/GC-MS: Signature of the volatile aldehyde. NMR: Characteristic aldehyde proton and isopropyl signals.

G start Unknown Peak in LC-MS/NMR check_mass Check m/z value start->check_mass mass_sm Mass matches starting material? check_mass->mass_sm Compare mass_product_h2o Mass matches Product + 18 amu? check_mass->mass_product_h2o Compare mass_product_minus_2 Mass matches Product - 2 amu? check_mass->mass_product_minus_2 Compare mass_sm->mass_product_h2o No is_sm Impurity is Unreacted Starting Material mass_sm->is_sm Yes mass_product_h2o->mass_product_minus_2 No is_hydrolysis Impurity is Ring-Opened Amide (Hydrolysis Product) mass_product_h2o->is_hydrolysis Yes is_oxidation Impurity is Aldehyde (Oxidation Product) mass_product_minus_2->is_oxidation Yes action_sm Action: - Increase reaction time/temperature - Check reagent stoichiometry is_sm->action_sm action_hydrolysis Action: - Neutralize workup conditions (pH ~7) - Minimize contact with water is_hydrolysis->action_hydrolysis action_oxidation Action: - Use milder reducing agent - Control reaction temperature carefully is_oxidation->action_oxidation

Caption: Simplified pathway for oxazole ring degradation.

Recommendations for Storage and Handling:

  • Storage: Store the purified compound as a solid in a cool, dark, and dry place. If in solution, use a neutral, aprotic solvent (e.g., Dichloromethane, THF) and store under an inert atmosphere if possible.

  • Handling in Subsequent Steps: When using the compound in further reactions, be mindful of the reagents and conditions.

    • Avoid using strong, non-hindered bases like n-BuLi without protecting the C2 position, as this can lead to deprotonation and ring-opening. [2] * If acidic conditions are required, use the mildest possible acid and the lowest effective temperature to minimize potential degradation.

    • Buffer subsequent reaction mixtures to maintain a pH range of approximately 3-7 if compatible with the desired chemistry. [3]

References

  • BenchChem. (2025). Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. BenchChem.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.
  • Zhang, M., et al. (2014). A highly efficient method for the synthesis of oxazole derivatives from simple amides and ketones. Organic Letters, 16(22), 5906-5909.
  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • Crew, A. P., et al. (2011). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • van Leusen, A. M., et al. (1972). A new synthesis of 5-substituted oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2369-2372.
  • Yu, B., et al. (2009). An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides and various aldehydes in ionic liquids. Synlett, 2009(03), 500-504.
  • Rashamuse, J., et al. (2020). MW-assisted van Leusen synthesis of unusual 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles and 5-aryl-1,3-oxazoles. Molecules, 25(7), 1563.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Crystallization

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction Crystallization is a critical purification and particle engineering step in pharmaceutical development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Crystallization is a critical purification and particle engineering step in pharmaceutical development. The choice of solvent or solvent system is paramount as it dictates not only the yield and purity of the crystalline product but also its physical properties such as crystal habit and polymorphism, which can impact downstream processing and bioavailability.[][2][3] This guide is designed to provide a systematic approach to selecting and optimizing solvent systems for the crystallization of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol, a novel oxazole derivative.

Part 1: Frequently Asked Questions (FAQs)

Q1: Where do I begin with solvent selection for a new compound like [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol?

A1: The ideal crystallization solvent should exhibit high solubility of your compound at elevated temperatures and low solubility at room temperature or below.[4][5] A preliminary screening of solvents with varying polarities is the best starting point.

Illustrative Solvent Screening Data for [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol at 20 mg/mL:

SolventPolarity IndexSolubility at 25°CSolubility at 70°CObservations
Heptane0.1InsolubleInsolubleNot a suitable single solvent.
Toluene2.4Sparingly SolubleSolublePotential for cooling crystallization.
Ethyl Acetate4.4SolubleVery SolubleMay require an anti-solvent.
Acetone5.1Very SolubleVery SolublePoor choice for cooling crystallization.
Isopropanol3.9SolubleVery SolubleMay work at very low temperatures.
Ethanol4.3SolubleVery SolubleConsider as a "good" solvent in a pair.
Water10.2InsolubleInsolublePotential as an anti-solvent.

This is hypothetical data for illustrative purposes.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid.[6] This often happens when the solution is too concentrated at a temperature above the compound's melting point in that solvent system or when cooling is too rapid.[6][7]

Troubleshooting "Oiling Out":

  • Reduce the cooling rate: Allow the solution to cool slowly to maintain a state of low supersaturation.[8]

  • Use a more dilute solution: This can prevent the supersaturation level from becoming too high.

  • Change the solvent system: A different solvent may have a more favorable solubility curve.

  • Introduce seed crystals: Seeding the solution can encourage nucleation and bypass the conditions that lead to oiling out.

Q3: How do I choose an effective anti-solvent?

A3: An anti-solvent should be a solvent in which your compound has very low solubility, but it must be miscible with the solvent in which your compound is dissolved.[5] The goal of anti-solvent addition is to reduce the overall solubility of your compound in the mixed solvent system, thereby inducing crystallization.[]

Q4: I'm getting very small, needle-like crystals. How can I grow larger, more equant crystals?

A4: Crystal habit (the external shape of a crystal) is influenced by the solvent and the level of supersaturation.[9][10][11] Needle-like crystals often form under conditions of high supersaturation where nucleation is rapid.[12] To obtain larger, more uniform crystals, you need to control the crystallization process to favor crystal growth over nucleation.

Strategies to Improve Crystal Habit:

  • Lower the supersaturation: This can be achieved by slowing the cooling rate or the anti-solvent addition rate.[8]

  • Experiment with different solvents: The interaction between the solvent and specific crystal faces can alter the crystal habit.[9][11][13] For example, a solvent that strongly adsorbs to a particular crystal face will inhibit growth on that face, potentially leading to a different morphology.[11]

  • Agitation: Proper stirring can improve mass transfer and lead to more uniform crystal growth, but excessive agitation can lead to secondary nucleation and smaller crystals.

Q5: What is polymorphism and why is it a concern?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[15] In drug development, it is crucial to identify and control the polymorphic form to ensure consistent product performance and meet regulatory requirements.[15][16][17]

Part 2: Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling for an extended period.

Root Cause Analysis and Solutions:

Caption: Decision workflow for troubleshooting failure to crystallize.

Issue 2: Poor Crystal Yield

Symptoms: Only a small amount of solid crystallizes out of the solution.

Root Cause Analysis and Solutions:

Possible Cause Explanation Recommended Action
Excess Solvent Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[18]Concentrate the mother liquor and attempt a second crystallization. For future experiments, use the minimum amount of hot solvent required to dissolve the compound.
Incomplete Cooling The solution was not cooled to a low enough temperature to maximize precipitation.Cool the solution in an ice bath or refrigerator after initial crystallization at room temperature.
Inappropriate Solvent Choice The compound has significant solubility in the chosen solvent even at low temperatures.Re-screen for a solvent with a steeper solubility curve or utilize an anti-solvent to drive more material out of solution.
Issue 3: Suspected Polymorphism

Symptoms: Different crystallization experiments produce crystals with different appearances, melting points, or analytical signatures (e.g., PXRD, DSC).

Root Cause Analysis and Solutions:

The formation of different polymorphs can be influenced by factors such as the solvent, cooling rate, and temperature.[8][19] A systematic approach is necessary to identify and selectively crystallize the desired form.

Experimental Protocol for Polymorph Screening:

  • Solvent Selection: Choose a diverse range of solvents (polar, non-polar, protic, aprotic).

  • Crystallization Methods: For each solvent, perform crystallizations using different methods:

    • Slow Cooling: Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature.

    • Fast Cooling: Dissolve the compound in a minimal amount of hot solvent and quickly cool it in an ice bath.

    • Anti-solvent Addition: Dissolve the compound in a "good" solvent and slowly add an anti-solvent.

    • Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly at room temperature.

  • Characterization: Analyze the solid from each experiment using techniques such as:

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms.[20]

    • Differential Scanning Calorimetry (DSC): This can identify different melting points and phase transitions.[20]

    • Thermogravimetric Analysis (TGA): This can detect the presence of solvates.[20]

    • Microscopy: Visual inspection can reveal differences in crystal habit.

Caption: Workflow for polymorph screening and characterization.

Part 3: Advanced Concepts

Understanding Supersaturation

Supersaturation is the driving force for both nucleation and crystal growth.[12] It is the state where a solution contains more dissolved solute than it would at equilibrium.[12] Controlling the level of supersaturation is key to obtaining crystals of the desired size and quality.[12][21][22][23][24]

  • Low Supersaturation: Favors crystal growth over nucleation, leading to larger crystals.[8][12]

  • High Supersaturation: Favors nucleation, resulting in a large number of small crystals.[12]

Phase Diagrams in Crystallization

Phase diagrams are graphical representations of the physical states of a substance under different conditions of temperature, pressure, and composition.[25][26][27][28] For crystallization, a temperature-composition phase diagram is particularly useful. It shows the solubility curve, which separates the undersaturated region from the supersaturated region.

References

  • Asanithi, P., et al. (2009). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. Crystal Growth & Design. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Coquerel, G. (2014). Crystallization of molecular systems from solution: phase diagrams, supersaturation and other basic concepts. CrystEngComm. Available at: [Link]

  • Gao, Z., et al. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design. Available at: [Link]

  • Gerd, K. (2004). Understanding the Effect of a Solvent on the Crystal Habit. Crystal Growth & Design. Available at: [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. Available at: [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Nývlt, J. (1992).
  • Patel, S., et al. (2012). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Seven Star Pharma. Factors Influencing Polymorphism. Available at: [Link]

  • Singh, D., & Curatolo, W. (2004). Drug polymorphism and dosage form performance. Journal of Pharmaceutical Sciences.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Available at: [Link]

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Available at: [Link]

  • U.S. Food and Drug Administration. (2004). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism.
  • Various Authors. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Food Science & Technology. Available at: [Link]

  • Various Authors. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Molecules. Available at: [Link]

  • Various Authors. 4 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic. Available at: [Link]

  • Various Authors. SOP: CRYSTALLIZATION. Available at: [Link]

  • Various Authors. Guide for crystallization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of fragment-based drug discovery and early-stage formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of fragment-based drug discovery and early-stage formulation.

[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol presents a classic solubility paradox. While the hydroxymethyl (-CH₂OH) group provides a localized polar region capable of hydrogen bonding, the molecule is dominated by the planar 1,3-oxazole ring and the bulky, hydrophobic isopropyl group. When introduced to aqueous media, this hydrophobic bulk disrupts the highly ordered hydrogen-bonded network of water, incurring a massive entropic penalty. Consequently, the molecules rapidly self-associate to minimize aqueous contact, leading to precipitation.

Below is our comprehensive, causality-driven guide to troubleshooting and resolving the aqueous insolubility of this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly crash out when I dilute my 10 mM DMSO stock into my aqueous assay buffer? A: This is a phenomenon known as "solvent shift" or localized supersaturation. When you rapidly pipette a DMSO stock into an aqueous buffer, the DMSO diffuses into the water faster than the compound can disperse. This leaves the hydrophobic isopropyl-oxazole molecules in localized micro-environments of high polarity. To minimize their exposed surface area to water, the molecules rapidly aggregate, nucleate, and precipitate. Solution: See the Co-Solvency Step-Wise Dilution protocol below.

Q2: Can I improve solubility by lowering the pH of my buffer to protonate the oxazole ring? A: No. While basic amines can be solubilized via salt formation at low pH, the nitrogen in an oxazole ring is part of an aromatic system and is an exceptionally weak base (typically exhibiting a pKa of < 1). Adjusting your buffer within any physiologically or biochemically relevant range (pH 4–9) will not protonate the molecule. You must rely on physical formulation strategies rather than pH adjustment.

Part 2: Troubleshooting Guides & Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system —meaning the protocol includes built-in analytical steps to confirm success before you proceed to your actual experiment.

Strategy A: Co-Solvency (DMSO, PEG-400, or Propylene Glycol)

The Causality: Co-solvents work by lowering the overall dielectric constant of the aqueous medium. By making the solvent environment less polar, you reduce the energetic penalty required to form a cavity in the water for the hydrophobic isopropyl group[1]. Expert Caveat: Be mindful of the solubility-permeability interplay. While adding co-solvents increases the apparent solubility of the drug, it simultaneously decreases its thermodynamic activity, which can reduce membrane permeability in cell-based assays[1].

Self-Validating Protocol: Step-Wise Co-Solvent Dilution

  • Stock Preparation: Dissolve the compound in 100% PEG-400 or DMSO to create a highly concentrated primary stock (e.g., 50 mM).

  • Intermediate Phase: Instead of adding the stock directly to your final buffer, create an intermediate dilution (e.g., 5 mM) in a 50/50 mixture of Co-solvent and pure water. Vortex vigorously.

  • Buffer Addition: Slowly add your final assay buffer (containing salts/proteins) dropwise to the intermediate phase while under constant vortexing. This prevents localized supersaturation.

  • Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS). A successfully solubilized system will show baseline scattering. If DLS detects a peak in the 100–1000 nm range, your compound has formed colloidal aggregates and is on the verge of macroscopic precipitation.

Strategy B: Cyclodextrin Complexation (HP-β-CD)

The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic internal cavity[2]. Native β-CD has moderate aqueous solubility (~18.5 g/L), but substituting it with hydroxypropyl groups (HP-β-CD) disrupts its crystalline lattice, boosting its solubility to >500 g/L[3]. The internal cavity of β-CD (approx. 6.0–6.5 Å) is sterically ideal for encapsulating the isopropyl-oxazole fragment, shielding the hydrophobic bulk from water while the CD's exterior maintains aqueous compatibility[4].

Self-Validating Protocol: Host-Guest Encapsulation

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or your target buffer.

  • Addition: Add[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol in a 1:2 molar ratio (Drug:CD) directly into the HP-β-CD solution.

  • Equilibration: Stir the suspension magnetically at 500 RPM at room temperature for 24–48 hours. The mechanical energy and time are required to achieve thermodynamic equilibrium of the host-guest complex.

  • Validation Step: Centrifuge the mixture at 10,000 × g for 15 minutes. A successful complexation will yield a completely transparent supernatant. Analyze the supernatant via HPLC-UV (approx. 240 nm for oxazole absorbance) to quantify the exact concentration of the solubilized compound. A visible pellet indicates the saturation limit of the complex has been reached.

Strategy C: Particle Size Reduction (Nanomilling)

The Causality: If your application is in vivo oral dosing, you may not need perfect thermodynamic solubility; you may just need a rapid kinetic dissolution rate. According to the Noyes-Whitney equation, dissolution rate is directly proportional to the specific surface area of the drug particles. Nanomilling fractures the bulk crystals into nanometer-sized particles, exponentially increasing the surface area exposed to the aqueous media.

Self-Validating Protocol: Wet Bead Milling

  • Suspension: Suspend 5% (w/w) of the compound in an aqueous vehicle containing 1% (w/w) Poloxamer 188 (a steric stabilizer to prevent re-aggregation).

  • Milling: Add 0.2 mm yttrium-stabilized zirconium oxide beads to the suspension and process in a planetary micro-mill at 400 RPM for 2 hours.

  • Validation Step: Extract the suspension and measure the particle size distribution via Laser Diffraction or DLS. A successful run will yield a D90 < 500 nm.

Part 3: Quantitative Data Presentation

To help you select the appropriate formulation pathway, compare the operational parameters of each strategy below:

Formulation StrategyPrimary Physicochemical MechanismOptimal Experimental Use CaseKey Limitation / Trade-off
Co-Solvency Reduction of dielectric constantIn vitro biochemical & enzymatic assaysHigh concentrations reduce apparent membrane permeability[1].
HP-β-CD Complexation Hydrophobic host-guest encapsulationIn vivo IV dosing & cell-based assaysRequires excess excipient mass; can be costly at large scales[3].
Nanomilling Surface area expansion (Noyes-Whitney)In vivo oral suspensions & PK/PD studiesDoes not alter the absolute thermodynamic solubility limit.

Part 4: Solubilization Workflow Visualization

G Title Solubility Enhancement Workflow for [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Compound [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (Low Aqueous Solubility) Cosolvent Strategy 1: Co-solvency (e.g., PEG-400, DMSO) Compound->Cosolvent CD Strategy 2: Complexation (e.g., HP-β-CD) Compound->CD Nano Strategy 3: Nanomilling (Particle Size Reduction) Compound->Nano Mech1 Lowers dielectric constant & disrupts water H-bond network Cosolvent->Mech1 Mech2 Hydrophobic cavity encapsulates isopropyl-oxazole moiety CD->Mech2 Mech3 Increases specific surface area (Noyes-Whitney dissolution) Nano->Mech3 Solubilized Enhanced Aqueous Availability (Ready for In Vitro / In Vivo Assays) Mech1->Solubilized Mech2->Solubilized Mech3->Solubilized

Workflow detailing three parallel strategies to enhance the aqueous solubility of the target oxazole.

Part 5: References

  • Spiridon, I., & Anghel, N. (2025). "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Molecules (MDPI).[Link]

  • Nicolaescu, O.E., et al. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics (PMC/NIH).[Link]

  • Miller, J.M., et al. (2012). "The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations." Molecular Pharmaceutics (ACS Publications).[Link]

  • Nagtode, V.S., et al. (2025) "Investigation on Applying Cyclodextrins in a Fermentation Process for Enhanced Biosurfactant Production." PMC/NIH.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Stability of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

Welcome to the Advanced Troubleshooting Hub for oxazole-derivative purification. As researchers and drug development professionals, isolating highly pure heterocyclic building blocks is critical.[5-(propan-2-yl)-1,3-oxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for oxazole-derivative purification. As researchers and drug development professionals, isolating highly pure heterocyclic building blocks is critical.[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (also known as 5-isopropyl-1,3-oxazol-2-yl)methanol) presents unique challenges during distillation due to the thermal lability of the C2-hydroxymethyl group and the inherent reactivity of the oxazole ring.

This guide synthesizes field-proven methodologies and mechanistic insights to help you design a self-validating purification system that prevents thermal degradation, oxidation, and polymerization.

Part 1: Mechanistic Insights into Thermal Degradation

To prevent degradation, we must first understand the causality behind it. Oxazoles are weak bases, and the heterocyclic ring is an electron-withdrawing system[1]. The hydroxymethyl group at the C2 position is highly activated. When subjected to thermal stress during standard distillation, two primary degradation pathways emerge:

  • Acid-Catalyzed Dehydration / Retro-Aldol Cleavage: Even trace amounts of acidic impurities can protonate the oxazole nitrogen. At elevated temperatures, this catalyzes the expulsion of formaldehyde or water, generating highly reactive intermediates that rapidly polymerize into intractable tars.

  • Oxidative Ring Cleavage: The oxazole ring is highly susceptible to oxidation. Exposure to atmospheric oxygen at high temperatures leads to hydrolytic ring opening, forming alpha-acylamino ketones and fragmented degradation products[2]. Furthermore, prolonged heating (e.g., >60 °C) has been documented to cause spontaneous decomposition in structurally similar oxazole-methanols[3].

DegradationPathway A [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (Intact Molecule) B Thermal Stress (> 60°C) A->B C Oxidative Ring Cleavage (O2 Exposure) B->C Air D Dehydration / Cleavage (Trace Acid Catalysis) B->D Trace Acid E Alpha-Acylamino Ketones C->E F Polymeric Tars D->F

Fig 1. Thermal and oxidative degradation pathways of oxazole-methanols.

Part 2: Troubleshooting FAQs

Q1: Why does my crude product turn dark brown or form a solid tar during standard vacuum distillation? A1: This is a classic symptom of thermal polymerization. Standard fractional distillation setups have long vapor paths, requiring higher bath temperatures and resulting in extended residence times. The combination of heat and time provides the kinetic energy necessary for the C2-hydroxymethyl group to degrade. You must switch to a short-path distillation setup to minimize residence time.

Q2: I am using a high vacuum, but my yield is still low and the product is yellow. What is going wrong? A2: You are likely experiencing oxidative degradation. The oxazole ring is sensitive to oxidation, which is accelerated by heat[2]. If your vacuum system has micro-leaks, or if you did not degas your crude mixture prior to heating, dissolved oxygen will attack the hot oxazole ring. Ensure your system is thoroughly leak-checked and flushed with Argon before applying heat.

Q3: How do trace pH variations affect the stability of the distillation? A3: Because oxazoles act as weak bases[1], acidic environments drastically lower their thermal stability. Trace acids (often left over from prior synthetic steps or acidic workups) protonate the nitrogen, triggering auto-catalytic degradation. Maintaining a strictly neutral pH (pH 7.0–7.5) in the crude oil prior to distillation is a non-negotiable requirement.

Q4: Are there any physical indicators during distillation that degradation is occurring? A4: Yes. A sudden drop in vacuum pressure (pressure spike) while the bath temperature is constant indicates the release of gaseous byproducts (like formaldehyde) from decomposition. If you observe this, immediately remove the heat source and backfill the system with Argon.

Part 3: Quantitative Data & Parameter Optimization

To illustrate the critical relationship between distillation parameters and product integrity, review the thermodynamic profiling matrix below. Note how reducing both the temperature and the residence time drastically improves recovery.

System Pressure (Torr)Vapor Temp (°C)Bath Temp (°C)Residence Time (min)Recovery Yield (%)Purity (HPLC, %)Observed Degradation Profile
760 (Atmospheric)N/A18045< 10%< 50%Complete polymerization (Black tar)
10 (Standard Vac)951203045%82.0%Significant yellowing / Ring cleavage
1.0 (High Vac)65851578%94.5%Minor dehydration products detected
< 0.1 (Short-Path) 42 55 < 5 > 92% > 99.0% None detected (Colorless oil)

Table 1: Effect of distillation parameters on the recovery and purity of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol.

Part 4: Validated Experimental Protocol: Short-Path Vacuum Distillation

To guarantee the integrity of your compound, follow this self-validating protocol. Each step is designed to preemptively neutralize a specific degradation pathway.

Step 1: Pre-Distillation Neutralization
  • Causality: Prevents acid-catalyzed dehydration.

  • Action: Dissolve the crude[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol in a non-polar solvent (e.g., dichloromethane). Wash the organic layer twice with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ . Filter and evaporate the solvent under reduced pressure at room temperature. Test the pH of a small aqueous suspension of the resulting oil to confirm it is strictly neutral.

Step 2: Degassing and Inerting
  • Causality: Removes dissolved oxygen to prevent oxidative ring cleavage[2].

  • Action: Transfer the neutralized crude oil to the distillation flask. Insert an Argon sparging needle directly into the oil and bubble Argon gently for 15 minutes at room temperature.

Step 3: Apparatus Setup (Short-Path)
  • Causality: Minimizes thermal residence time[3].

  • Action: Assemble a short-path distillation apparatus (e.g., a Kugelrohr or a micro-distillation head with a cow receiver). Ensure all joints are heavily greased with high-vacuum silicone grease. Connect to a high-vacuum pump equipped with a liquid nitrogen cold trap.

Step 4: Execution of Distillation
  • Causality: Keeps the molecule below its thermal degradation threshold (< 60 °C).

  • Action:

    • Apply full vacuum (< 0.1 Torr) before applying any heat. Verify the system is holding pressure without micro-leaks.

    • Slowly ramp the heating bath to 50–55 °C.

    • The product will distill as a clear, colorless oil at approximately 40–45 °C (vapor temperature) at < 0.1 Torr.

    • Collect the main fraction rapidly. Do not push the bath temperature higher to chase the last few drops; this will initiate polymerization of the residue.

Step 5: Post-Distillation Storage
  • Causality: Prevents ambient degradation over time.

  • Action: Immediately backfill the receiving flask with Argon. Seal the flask tightly and store it at -20 °C in the dark.

DistillationWorkflow Step1 1. Crude Mixture Neutralization Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. Short-Path Vacuum (<0.1 Torr) Step2->Step3 Step4 4. Temp Control (Bath <60°C) Step3->Step4 Step5 5. Pure Isolate (Cold Storage) Step4->Step5

Fig 2. Optimized short-path vacuum distillation workflow to prevent degradation.

References

  • Title: Supporting Information - Discovery of a novel potent and selective HSD17B13 Inhibitor, BI-3231, a well-characterized Chemical Probe available for Open Science Source: Semantic Scholar URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide:[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol vs. 5-Methyl-1,3-oxazol-2-yl methanol

Executive Summary In modern drug discovery, 2-hydroxymethyl-1,3-oxazoles are highly valued as versatile building blocks, frequently utilized in the synthesis of ALX receptor agonists and other bioactive scaffolds[1]. Whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 2-hydroxymethyl-1,3-oxazoles are highly valued as versatile building blocks, frequently utilized in the synthesis of ALX receptor agonists and other bioactive scaffolds[1]. When comparing [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (Compound A) and 5-methyl-1,3-oxazol-2-yl methanol (Compound B), the primary divergence in their chemical behavior stems from the steric and electronic nature of their C-5 substituents. While both compounds exhibit identical reactivity at the C-2 hydroxymethyl group, the bulky isopropyl group in Compound A fundamentally alters the regioselectivity and thermodynamic landscape of ring lithiation and electrophilic aromatic substitution (EAS) compared to the unhindered methyl group in Compound B.

Structural and Electronic Profiling (The "Why")

To understand the reactivity differences, we must analyze the causality behind the substituent effects on the oxazole core:

  • Steric Shielding (A-Values): The isopropyl group possesses a significantly larger steric profile (A-value ~2.15) compared to the methyl group (A-value ~1.70). This bulk creates a localized steric shield around the adjacent C-4 position in Compound A, increasing the activation energy required for bulky electrophiles to attack C-4.

  • Thermodynamics of Lateral Lithiation: Alkyl-substituted oxazoles are prone to lateral deprotonation when treated with strong bases. For the 5-methyl derivative (Compound B), deprotonation of the methyl group yields a relatively stable, ring-conjugated primary carbanion[2]. Conversely, the 5-isopropyl derivative (Compound A) features a tertiary benzylic-like proton. Deprotonating this site would generate a highly unstable tertiary carbanion. Consequently, lateral lithiation is thermodynamically blocked in Compound A, forcing reactivity exclusively to the C-4 position despite steric hindrance.

  • C-2 Acidity: In all oxazoles, the C-2 proton is the most acidic[3]. Because this position is occupied by a hydroxymethyl group in both compounds, direct functionalization of the ring requires prior protection of the primary alcohol to prevent alkoxide formation and subsequent quenching of basic reagents[3].

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative reactivity differences between the two scaffolds under standard synthetic conditions.

Reaction Pathway[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol5-Methyl-1,3-oxazol-2-yl methanolMechanistic Driver
C-2 OH Oxidation Excellent yield (>90%)Excellent yield (>90%)Distal from C-5; sterics have no impact[1].
C-2 Halogenation Rapid conversion to chloromethylRapid conversion to chloromethylIdentical primary alcohol reactivity[4].
Lateral Lithiation Blocked (Forms unstable 3° carbanion)Facile (Forms stable 1° carbanion)Thermodynamic stability of the resulting carbanion[2].
C-4 Lithiation Slower, requires longer equilibrationFast, but competes with lateral lithiationSteric shielding by isopropyl vs. kinetic competition in methyl[3].
EAS at C-4 Low yielding, requires harsh conditionsModerate yieldingSteric hindrance at C-4 by the bulky isopropyl group.

In-Depth Mechanistic Workflows

Pathway A: Transformations at the 2-Hydroxymethyl Group

The C-2 hydroxymethyl group is the most accessible reactive site. Both compounds undergo facile oxidation to their corresponding aldehydes or carboxylic acids, which are critical intermediates for coupling reactions[1]. Furthermore, conversion of the alcohol to a good leaving group (e.g., chloromethyl) can be achieved smoothly using reagents like methanesulfonyl chloride or thionyl chloride[4]. Because the C-5 substituent is distal to the C-2 position, no measurable difference in reaction kinetics is observed between the isopropyl and methyl variants.

Pathway B: Regioselective C-4 Lithiation

Direct electrophilic substitution on the oxazole ring is notoriously difficult. The standard workaround involves C-2 protection followed by C-4/C-5 lithiation[3].

For 5-methyl-1,3-oxazol-2-yl methanol , treatment with an alkyl lithium base (e.g., n-BuLi) often results in a competitive mixture of the C-4 lithiated species and the laterally lithiated 5-lithiomethyl species. Achieving regiocontrol requires careful selection of the base (e.g., using lithium diethylamide for thermodynamic equilibration)[2].

For [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol , the tertiary nature of the isopropyl proton completely suppresses lateral lithiation. When treated with n-BuLi, the base is forced to abstract the C-4 proton. To maximize the yield of the C-4 electrophilic trapping, the use of DMF as a solvent is critical; it drives the equilibrium of the lithiated oxazole toward the acyclic isonitrile enolate, which subsequently traps the electrophile (e.g., NBS for bromination) with near-perfect regioselectivity[5].

ReactivityMap Core 2-Hydroxymethyl-1,3-oxazole Core C2 C-2 Hydroxymethyl (Primary Reactive Site) Core->C2 C4 C-4 Position (Electrophilic/Lithiation Site) Core->C4 C5 C-5 Alkyl Group (Methyl vs. Isopropyl) Core->C5 Ox Oxidation to Aldehyde/Acid (Identical Reactivity) C2->Ox EAS EAS & C-4 Lithiation (Hindered by Isopropyl) C4->EAS Lat Lateral Lithiation (Facile for Methyl, Blocked for Isopropyl) C5->Lat

Fig 1: Global reactivity map of 5-alkyl-2-hydroxymethyl-1,3-oxazoles.

LithiationWorkflow Start O-Protected 5-Alkyl-oxazole Base Addition of Strong Base (e.g., n-BuLi or LDA at -78°C) Start->Base Methyl 5-Methyl Derivative Base->Methyl Iso 5-Isopropyl Derivative Base->Iso LatLith Lateral Lithiation (Thermodynamically Stable Primary Carbanion) Methyl->LatLith Thermodynamic Control C4Lith_M C-4 Lithiation (Kinetic Product) Methyl->C4Lith_M Kinetic Control C4Lith_I Exclusive C-4 Lithiation (Lateral Deprotonation Blocked by Tertiary Carbon) Iso->C4Lith_I Steric & Electronic Direction

Fig 2: Divergent lithiation pathways based on C-5 substituent sterics and thermodynamics.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and temperature control are critical to prevent oxazole ring opening, a common failure mode during lithiation[3].

Protocol 1: Protection of the C-2 Hydroxymethyl Group (TIPS Ether Formation)

To functionalize C-4, the acidic C-2 position must be masked. A triisopropylsilyl (TIPS) group is highly recommended due to its stability under strong basic conditions[3].

  • Initiation: Dissolve the starting oxazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add imidazole (2.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Add TIPS-Cl (1.2 equiv) dropwise over 10 minutes.

  • Validation: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar starting material validates the complete conversion to the lipophilic TIPS ether.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Regioselective C-4 Bromination via Lithiation

This protocol utilizes DMF to drive the equilibrium toward the acyclic isonitrile enolate, ensuring high C-4 regioselectivity[5].

  • Preparation: Dissolve the TIPS-protected oxazole (1.0 equiv) in a mixture of anhydrous THF and DMF (10:1 ratio) under argon.

  • Cooling: Lower the temperature strictly to -78 °C. Caution: Allowing the reaction to warm during lithiation promotes irreversible ring opening[3].

  • Lithiation:

    • For the 5-isopropyl derivative: Add n-BuLi (1.1 equiv) dropwise. Stir for 45 minutes to overcome steric hindrance.

    • For the 5-methyl derivative: Add LDA (1.1 equiv) dropwise to minimize lateral lithiation[2]. Stir for 30 minutes.

  • Electrophilic Quench: Add a solution of N-Bromosuccinimide (NBS, 1.2 equiv) in anhydrous THF dropwise.

  • Validation & Workup: Stir for 1 hour at -78 °C, then quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS. Extract with ethyl acetate. The presence of a single major brominated peak via LC-MS confirms successful C-4 trapping over lateral functionalization.

References

  • Organic Process Research & Development (ACS Publications). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Available at: [Link]

  • Google Patents. WO2010143158A1 - Oxazole and thiazole derivatives as alx receptor agonists.
  • Chemistry - A European Journal. Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions. Available at: [Link]

  • Organic Process Research & Development (ACS Publications). An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Heterocyclic Building Blocks: The Case of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

Introduction: The Privileged Role of Heterocycles in Modern Drug Discovery In the landscape of medicinal chemistry, heterocyclic scaffolds are the cornerstones of innovation. Their ubiquity in a vast number of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds are the cornerstones of innovation. Their ubiquity in a vast number of biologically active compounds and approved drugs underscores their importance.[1] These cyclic structures, containing at least one heteroatom, provide a three-dimensional framework that can be strategically modified to fine-tune the physicochemical and pharmacological properties of a molecule.[2][3] Among the myriad of available heterocycles, five- and six-membered aromatic rings such as oxazoles, thiazoles, imidazoles, and pyridines are particularly prominent.[4] They often serve as bioisosteric replacements for amide or ester groups, enhancing metabolic stability, modulating target affinity, and improving pharmacokinetic profiles.[2][5]

This guide presents a comprehensive framework for benchmarking the performance of a specific oxazole-based building block, [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol , against a panel of other commonly employed heterocyclic building blocks. As a Senior Application Scientist, my objective is not merely to present data but to provide a robust, self-validating experimental workflow that enables researchers to make informed decisions in their drug discovery programs. The causality behind experimental choices will be elucidated to ensure that the described protocols are not just a series of steps but a logical and scientifically sound investigation.

The Contender: [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

The subject of our investigation, [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol, is an exemplar of a functionalized oxazole scaffold. The oxazole ring itself is a planar, aromatic 6π-electron system, which imparts a degree of rigidity and defined geometry to molecules that contain it.[2] The nitrogen atom acts as a hydrogen bond acceptor, while the oxygen atom influences the electron distribution within the ring.[6] The substituents on this particular building block—a propan-2-yl group at the 5-position and a hydroxymethyl group at the 2-position—offer distinct advantages. The isopropyl group can provide favorable lipophilic interactions with target proteins, while the primary alcohol serves as a versatile synthetic handle for further elaboration, for instance, through oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

The Competitors: A Panel of Heterocyclic Building Blocks

To provide a meaningful benchmark, we have selected a panel of heterocyclic building blocks that are commonly employed in medicinal chemistry. These have been chosen to represent a range of electronic properties, hydrogen bonding capabilities, and metabolic liabilities.

  • [5-(propan-2-yl)-1,3-thiazol-2-yl]methanol: The thiazole analogue, where the oxygen of the oxazole is replaced by sulfur. Thiazoles are also aromatic and are known to engage in a variety of biological interactions.[7][8]

  • [1-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]methanol: The imidazole counterpart, featuring a second nitrogen atom. Imidazoles can act as both hydrogen bond donors and acceptors and are known for their coordinating properties.[9][10] The N-methylation prevents tautomerization and removes the acidic N-H proton.

  • [6-(propan-2-yl)pyridin-2-yl]methanol: A six-membered pyridine analogue. Pyridine is a weakly basic heterocycle and a common motif in pharmaceuticals.[11][12]

Physicochemical Properties: The Foundation of Drug-Likeness

The fundamental physicochemical properties of a building block can significantly influence the characteristics of the final drug candidate. Below is a comparative table of the parent heterocycles, providing a baseline for understanding the contributions of each core. It is imperative to experimentally determine these properties for the specific building blocks in this study.

PropertyOxazoleThiazoleImidazolePyridine
Molecular Formula C₃H₃NO[13]C₃H₃NS[14]C₃H₄N₂[15]C₅H₅N[12]
Molecular Weight ( g/mol ) 69.06[13]85.13[14]68.08[15]79.10[16]
Boiling Point (°C) 69-70[17]116-118[7]256[15]115.2[16]
pKa (of conjugate acid) 0.8[18]2.5[18]7.0[18]5.25[12]
LogP 0.1[13]0.4[14]-0.08 (calc.)0.65 (calc.)
Dipole Moment (D) ~1.8~1.63.61[9]2.2[11]

Note: The LogP and dipole moment values for some parent heterocycles are calculated and should be experimentally verified for the specific building blocks.

Benchmarking Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common synthetic reactions. We will benchmark our panel in two critical transformations for drug discovery: a palladium-catalyzed cross-coupling reaction and an amide bond formation.

Workflow for Comparative Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation.[19] This experiment will assess the reactivity of the 2-functionalized heterocycles. For this, the hydroxymethyl group will first be converted to a chloromethyl group, followed by conversion to a 2-chloro derivative.

cluster_0 Step 1: Chlorination cluster_1 Step 2: Suzuki Coupling A Heterocyclic Methanol B SOCl₂ or PCl₅ A->B Reaction C 2-Chloromethyl Heterocycle B->C Product D 2-Chloro Heterocycle E Aryl Boronic Acid, Pd Catalyst, Base D->E Reaction F 2-Aryl Heterocycle E->F Product A Test Compound + Human Liver Microsomes + NADPH B Incubation at 37°C A->B C Time-Point Sampling (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Acetonitrile) C->D E LC-MS/MS Analysis D->E F Calculate % Remaining vs. Time E->F G Determine Half-Life (t½) F->G

Sources

Validation

In Vitro Biological Activity Evaluation of[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Analogs: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (5-isopropyl-1,3-oxazole-2-methanol) scaffold in early-stage drug discovery. The oxazole nucleus is a highly privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (5-isopropyl-1,3-oxazole-2-methanol) scaffold in early-stage drug discovery. The oxazole nucleus is a highly privileged structural motif; its capacity to engage in diverse non-covalent interactions—such as hydrogen bonding and π−π stacking—makes it an exceptionally versatile core.

Depending on the substitution patterns applied to the hydroxymethyl group or the oxazole ring, these analogs can be directed toward entirely different therapeutic targets. As documented in , this scaffold is heavily utilized in both oncology (as kinase inhibitors) and infectious diseases (as antimicrobial agents).

This guide objectively compares the in vitro performance of two optimized[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol analogs against industry-standard reference compounds. More importantly, it details the causality behind the assay methodologies used to evaluate them, ensuring your experimental workflows are robust, reproducible, and self-validating.

Axis 1: Oncology (Kinase Inhibition Evaluation)

Oxazole-substituted heterocyclic compounds are well-documented inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical node in cancer cell survival and proliferation, as detailed in.

The Causality of Assay Choice: Why TR-FRET?

When evaluating heterocyclic compounds like oxazole-methanols, compound auto-fluorescence is a notorious source of false positives in standard biochemical screens. I mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for evaluating these analogs.

The temporal delay (typically 50–100 µs) between the excitation pulse and the emission reading allows transient background auto-fluorescence to decay completely before data collection. Furthermore, the ratiometric emission readout acts as a self-validating system —it internally corrects for well-to-well liquid handling discrepancies, meniscus effects, and compound inner-filter effects, ensuring that any observed drop in signal is a true reflection of kinase inhibition.

Experimental Protocol: TR-FRET PI3K Kinase Assay
  • Reagent Preparation: Prepare a 2X enzyme solution containing recombinant PI3K α and a 2X substrate solution containing PIP2 and ATP in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20).

  • Compound Dispensing: Acoustically dispense 100 nL of the[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol analog (Analog K-1) in a 10-point dose-response curve into a 384-well low-volume proplate.

  • Kinase Reaction: Add 5 µL of the 2X enzyme solution and incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of the 2X substrate solution. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing a Europium-labeled anti-PIP3 antibody and a ULight-conjugated PIP3 tracer.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Mechanistic Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Promotes Inhibitor [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Analog Inhibitor->PI3K Inhibits

PI3K/AKT signaling pathway inhibition by oxazole-methanol analogs.

Performance Data: Analog K-1 vs. Reference Inhibitors

Table 1: In vitro PI3K isoform selectivity profile.

CompoundPI3K α IC 50​ (nM)PI3K γ IC 50​ (nM)Selectivity Fold ( γ / α )
Analog K-1 (Fluorinated oxazole derivative)12.4 ± 1.1450 ± 25~36x
Wortmannin (Pan-PI3K Reference)4.2 ± 0.55.1 ± 0.6~1.2x
LY294002 (Reversible Reference)1450 ± 1201800 ± 150~1.2x

Analysis: While Wortmannin is highly potent, it lacks isoform selectivity and acts irreversibly. Analog K-1 demonstrates excellent potency against PI3K α while sparing PI3K γ , highlighting the tunable nature of the[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol scaffold for targeted oncology applications.

Axis 2: Infectious Disease (Antimicrobial Efficacy Evaluation)

Beyond kinases, the structural geometry of oxazole derivatives makes them excellent candidates for disrupting bacterial cell walls and inhibiting biofilm formation, as demonstrated in recent.

The Causality of Assay Choice: Why REMA?

Traditional agar disk-diffusion assays are qualitative and highly dependent on the compound's diffusion coefficient through agar—a major flaw when testing lipophilic oxazole-methanol derivatives, which may appear falsely inactive simply because they do not diffuse well.

Instead, I utilize the Resazurin Microtiter Assay (REMA) . This assay provides an objective, quantifiable Minimum Inhibitory Concentration (MIC) by measuring the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells. By including cell-free (media only) and compound-free (cells only) control wells on every single plate, the assay strictly validates its own dynamic range and eliminates subjective visual scoring.

Experimental Protocol: REMA Workflow
  • Inoculum Preparation: Culture bacterial strains (e.g., MRSA, E. coli) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard, then dilute to a final working concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol analog (Analog A-1) in MHB.

  • Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compound in each well.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Measure fluorescence (Excitation: 560 nm; Emission: 590 nm). The MIC is defined as the lowest compound concentration that prevents the fluorescent signal from rising above the cell-free background control.

Workflow Visualization

REMA_Workflow Prep 1. Compound Dilution Inoculate 2. Bacterial Inoculation Prep->Inoculate Incubate 3. Incubation (37°C) Inoculate->Incubate Resazurin 4. Resazurin Addition Incubate->Resazurin Readout 5. Fluorescence Readout Resazurin->Readout

Step-by-step Resazurin Microtiter Assay (REMA) workflow for antimicrobial screening.

Performance Data: Analog A-1 vs. Reference Antibiotics

Table 2: In vitro antimicrobial activity (MIC) and mammalian cytotoxicity.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)Cytotoxicity (HepG2 CC 50​ )
Analog A-1 (Arylsulfonyl oxazole derivative)4.032.0>200 µg/mL
Ampicillin (Beta-lactam Reference)32.0 (Resistant)8.0>200 µg/mL
Ciprofloxacin (Fluoroquinolone Reference)0.50.25>100 µg/mL

Analysis: Analog A-1 demonstrates potent activity against Gram-positive MRSA, significantly outperforming Ampicillin in resistant strains. While it is less potent than Ciprofloxacin, its high CC 50​ value against mammalian HepG2 cells indicates a highly favorable in vitro therapeutic window, proving the scaffold's viability as a lead for novel antibiotics.

Conclusion

The[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol core is not merely a structural curiosity; it is a highly tunable pharmacophore. As demonstrated by the comparative data, minor peripheral modifications to this scaffold can yield either highly selective kinase inhibitors (Analog K-1) or potent anti-MRSA agents (Analog A-1). By employing self-validating assay systems like TR-FRET and REMA, researchers can confidently eliminate false positives and accurately benchmark these novel analogs against established clinical drugs.

References
  • A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry URL:[Link]

  • Source: WIPO (Google Patents)
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues Source: MDPI Applied Sciences URL:[Link]

Comparative

Comparative Stability Analysis of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol: A Guide for Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical stability of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol under acidic versus basic conditions. The oxazole scaffold is a privileged structure in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical stability of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol under acidic versus basic conditions. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Understanding the inherent stability of this heterocyclic system, particularly when functionalized, is paramount for predicting shelf-life, determining appropriate formulation strategies, and assessing potential degradation pathways in vivo. This analysis is grounded in established mechanistic principles of oxazole chemistry and supported by a detailed experimental framework for empirical validation.

Physicochemical Profile of the Target Compound

Before delving into degradation pathways, it is essential to understand the structural features of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol that will dictate its reactivity.

  • The Oxazole Core: A five-membered aromatic heterocycle containing nitrogen and oxygen. It is a weakly basic structure, with the conjugate acid having a pKa of approximately 0.8, rendering it susceptible to protonation in strongly acidic media.[2][3] The C2 position is the most electron-deficient and, therefore, a primary site for nucleophilic attack.[4][5]

  • C5-substituent (Isopropyl Group): An electron-donating alkyl group. This group is expected to increase the electron density of the oxazole ring, which can influence the rate of both electrophilic and nucleophilic reactions.

  • C2-substituent (Methanol Group): The presence of a hydroxymethyl group at the most electrophilic carbon (C2) is a critical feature. This group can influence the molecule's reactivity and provides a potential site for subsequent reactions following ring-opening.

Part 1: Stability Profile under Acidic Conditions

Oxazoles generally exhibit limited stability in strongly acidic environments.[6][7] The degradation is primarily driven by acid-catalyzed hydrolysis, a well-documented pathway for this class of heterocycles.[2]

Mechanistic Rationale: Acid-Catalyzed Hydrolysis

The degradation cascade under acidic conditions is initiated by the protonation of the most basic center in the molecule: the nitrogen atom of the oxazole ring.[2][8] This step is crucial as it transforms the otherwise moderately reactive ring into a highly activated oxazolium ion.

  • Protonation: The lone pair of electrons on the sp2-hybridized nitrogen atom readily accepts a proton from the acidic medium. This increases the aromatic character of the ring but significantly enhances the electrophilicity of the ring carbons, especially the C2 position.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electron-deficient C2 carbon. This is the rate-determining step of the hydrolysis. The attack results in the formation of a tetrahedral intermediate.

  • Ring Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the C2-O1 bond. This ring-opening step breaks the aromaticity and generates an N-acylamino ketone precursor.

  • Tautomerization & Hydrolysis: Subsequent tautomerization and hydrolysis of the resulting enol and amide functionalities lead to the final, more stable degradation products.

The electron-donating isopropyl group at the C5 position may slightly increase the basicity of the ring nitrogen, potentially accelerating the initial protonation step.

Predicted Acidic Degradation Products

Based on the established mechanism, the acid-catalyzed hydrolysis of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol is predicted to yield serine or an amino acid derivative and isobutyraldehyde after complete hydrolysis and rearrangement. The initial ring-opened product would be an α-acylamino ketone.

Visualizing the Acidic Degradation Pathway

Acid_Degradation cluster_0 Acid-Catalyzed Hydrolysis Parent [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Protonated Oxazolium Ion Parent->Protonated + H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (Nucleophilic Attack at C2) RingOpened Ring-Opened Intermediate (α-Acylamino Ketone Precursor) Intermediate->RingOpened Ring Opening Products Final Degradation Products (e.g., Amino Acid Derivatives) RingOpened->Products Tautomerization & Hydrolysis

Caption: Proposed mechanism for acid-catalyzed hydrolysis of the oxazole ring.

Part 2: Stability Profile under Basic Conditions

The stability of the oxazole ring under basic conditions is highly dependent on the substitution pattern and the strength of the base. While strong organometallic bases can deprotonate an unsubstituted C2 position leading to ring cleavage, the subject molecule is substituted at C2.[6] Therefore, the more probable degradation pathway involves direct nucleophilic attack.

Mechanistic Rationale: Nucleophilic Ring Cleavage

In the presence of a strong nucleophile like a hydroxide ion (from a strong base like NaOH or KOH), degradation can occur via direct attack on the electrophilic C2 carbon.

  • Nucleophilic Attack: The hydroxide ion directly attacks the C2 carbon of the oxazole ring. While less facile than the acid-catalyzed pathway due to the lack of ring activation via protonation, the C2 position remains the most electrophilic site.[8]

  • Formation of a Meisenheimer-like Intermediate: This attack forms a high-energy, negatively charged intermediate.

  • Ring Opening: The intermediate collapses, cleaving the C-O bond within the ring to relieve ring strain and restore the carbonyl group. This process is generally slower and requires more forcing conditions (higher temperature or higher base concentration) compared to acid hydrolysis.

  • Rearrangement: The resulting intermediate would likely rearrange to form more stable products.

It is important to note that oxazole rings are generally more stable under basic conditions than acidic ones, barring the use of exceptionally strong, non-nucleophilic bases which could potentially interact with the methanol proton.[8]

Predicted Basic Degradation Products

The nucleophilic attack by hydroxide is expected to lead to ring-opened products. The primary product would likely be an isonitrile intermediate after cleavage, although direct nucleophilic attack can also lead to imidazoles if ammonia is present.[4][6] Under simple aqueous basic conditions, hydrolysis would likely yield formate and an amino alcohol derivative after rearrangement.

Visualizing the Basic Degradation Pathway

Basic_Degradation cluster_1 Base-Catalyzed Hydrolysis Parent_Base [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Intermediate_Base Anionic Intermediate Parent_Base->Intermediate_Base + OH- (Nucleophilic Attack at C2) RingOpened_Base Ring-Opened Intermediate Intermediate_Base->RingOpened_Base Ring Opening Products_Base Final Degradation Products RingOpened_Base->Products_Base Rearrangement

Caption: Proposed mechanism for base-catalyzed hydrolysis of the oxazole ring.

Part 3: Comparative Analysis and Summary

A direct comparison highlights a significantly higher lability of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol under acidic conditions. The ability of the ring nitrogen to act as a 'handle' for protonation provides a low-energy pathway for activation and subsequent hydrolysis. In contrast, degradation under basic conditions requires direct nucleophilic attack on a non-activated ring, a kinetically less favorable process.

ParameterAcidic ConditionsBasic Conditions
Primary Mechanism Acid-catalyzed hydrolysisNucleophilic aromatic substitution/cleavage
Activation Step Protonation of ring nitrogenNone; direct attack by nucleophile (OH-)
Key Intermediate Cationic oxazolium ionAnionic Meisenheimer-like complex
Relative Rate Fast, especially with strong acidsSlow, requires forcing conditions (e.g., heat)
Predicted Products Amino acid derivatives, aldehydesFormate, amino alcohol derivatives
Overall Stability Low Moderate to High

Part 4: Experimental Design for Stability Assessment

To empirically validate the predicted stability profile, a forced degradation study is essential. This involves subjecting the compound to accelerated stress conditions to identify potential degradants and determine degradation kinetics.

Objective

To quantify the degradation of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol over time under standardized acidic and basic conditions and to identify the major degradation products using HPLC-MS.

Materials and Reagents
  • [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol (parent compound)

  • Hydrochloric acid (HCl), 1.0 N and 0.1 N solutions

  • Sodium hydroxide (NaOH), 1.0 N and 0.1 N solutions

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Trifluoroacetic acid (for quenching, optional)

  • HPLC system with UV/PDA detector and Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Thermostated reaction vessels or water bath

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Protocol
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the parent compound in acetonitrile.

  • Stress Sample Preparation (Acid):

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of 1.0 N HCl.

    • Incubate the flask in a water bath at 60°C.

  • Stress Sample Preparation (Base):

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of 1.0 N NaOH.

    • Incubate the flask in a water bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each stress sample at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching and Dilution:

    • Immediately neutralize the collected aliquot. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

    • Dilute the neutralized sample to a final concentration of ~10 µg/mL with a 50:50 acetonitrile:water mixture.

  • Analytical Run: Analyze the samples immediately via HPLC-UV/MS.

Analytical Methodology (HPLC-MS)
  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • UV Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) or with a PDA detector.

  • MS Detection: Use electrospray ionization (ESI) in positive mode to identify the parent compound and its degradation products by their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

Workflow cluster_workflow Forced Degradation Experimental Workflow Prep Prepare 1 mg/mL Stock Solution Stress Stress Conditions Prep->Stress Acid Acidic Stress (1.0 N HCl, 60°C) Stress->Acid Base Basic Stress (1.0 N NaOH, 60°C) Stress->Base Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Aliquot Base->Sample Aliquot Quench Neutralize & Dilute to ~10 µg/mL Sample->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze Data Data Analysis: Kinetics & Product ID Analyze->Data

Caption: Step-by-step workflow for the forced degradation study.

Conclusion

Based on fundamental chemical principles, [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol is predicted to be significantly more susceptible to degradation under acidic conditions than basic conditions. The acid-catalyzed hydrolysis pathway, initiated by protonation of the ring nitrogen, represents the primary liability for this molecule. This predictive analysis provides a critical framework for drug development professionals, guiding formulation design, analytical method development, and shelf-life prediction. The outlined experimental protocol offers a robust system for empirically verifying these predictions and ensuring the development of a stable and effective pharmaceutical product.

References

  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.
  • von Gunten, U., et al. (n.d.). Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. ACS Publications.
  • BenchChem. (2025). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. BenchChem.
  • Kaur, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline.
  • Kaur, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Wikipedia. (n.d.). Oxazole. Wikipedia. Retrieved from [Link]

  • Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.

Sources

Safety & Regulatory Compliance

Safety

[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol proper disposal procedures

#[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol: Comprehensive Safety, Handling, and Disposal Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Chemical Identifier: CAS No. 1780170-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

#[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol: Comprehensive Safety, Handling, and Disposal Protocol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Chemical Identifier: CAS No. 1780170-44-6[1]

As drug development workflows increasingly incorporate complex heterocyclic scaffolds, the safe handling and disposal of intermediates like [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol becomes a critical operational mandate. This compound features an oxazole ring substituted with a lipophilic isopropyl group and a polar hydroxymethyl group. While this amphiphilic structural motif is highly valuable in medicinal chemistry, it introduces specific physicochemical liabilities that dictate strict handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe management and RCRA-compliant disposal of this chemical.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The table below synthesizes the Globally Harmonized System (GHS) classifications for [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol and the mechanistic reasons behind these risks[2].

GHS ClassificationHazard CodeMechanistic Causality
Flam. Liq. 4 H227 The lipophilic isopropyl group and heterocyclic oxazole ring lower the compound's flash point, allowing it to form combustible vapor-air mixtures at elevated lab temperatures[2].
Skin Irrit. 2 H315 The molecule's amphiphilic nature allows it to easily partition into and disrupt the lipid bilayers of the stratum corneum, causing localized dermal inflammation[2].
Eye Irrit. 2A H319 Rapid absorption into both the aqueous and lipid layers of the corneal epithelium causes acute cellular irritation and potential tissue damage[2].
STOT SE 3 H336 High volatility combined with lipophilicity enables the vapors to cross the blood-brain barrier, altering CNS neurotransmission and causing drowsiness or dizziness[2].

Engineering Controls & Personal Protective Equipment (PPE)

Every safety protocol must function as a self-validating system . Do not rely on assumptions; verify your controls before initiating any chemical transfer.

  • Ventilation (Fume Hood): Because the compound is a CNS depressant (H336), all handling must occur within a certified chemical fume hood.

    • Validation Check: Before unsealing the reagent, verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm) .

  • Glove Compatibility: Standard latex gloves offer poor resistance to organic solvents.

    • Causality: You must use Nitrile or Neoprene gloves (minimum 4 mil thickness). These materials provide a superior barrier against the lipophilic isopropyl moiety, preventing transdermal absorption. Double-gloving is recommended during waste consolidation.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the H319 severe eye irritation risk.

RCRA-Compliant Waste Segregation & Disposal Protocol

Under the EPA's Resource Conservation and Recovery Act (RCRA),[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol must be managed as a hazardous waste from the moment it is designated for disposal[3]. Because the molecule (C₇H₁₁NO₂) contains no halogens, it must be segregated into Non-Halogenated Organic Waste to optimize incineration efficiency and prevent the formation of toxic dioxins during thermal destruction.

Step-by-Step Disposal Methodology

Step 1: Waste Characterization and Segregation

  • Action: Collect all liquid waste, contaminated wash solvents, and reaction byproducts containing the compound into a designated, chemically compatible high-density polyethylene (HDPE) or glass carboy.

  • Causality: Mixing this compound with halogenated waste alters the required incineration temperature and drastically increases disposal costs.

  • Validation Check: Inspect the waste log to ensure no chlorinated solvents (e.g., DCM, Chloroform) have been introduced to this specific container.

Step 2: Primary Containment and Labeling

  • Action: Cap the waste container tightly when not actively adding waste. Apply a compliant hazardous waste label immediately.

  • Causality: Open containers release H336-classified vapors into the lab environment and violate RCRA open-container regulations, which can result in severe EPA civil penalties[3].

  • Validation Check: Ensure the label explicitly states "Hazardous Waste," lists the chemical name "[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol," and checks the "Combustible" and "Toxic" hazard boxes.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the sealed, labeled container to the lab's designated SAA.

  • Causality: Federal regulations allow the accumulation of up to 55 gallons of hazardous waste at or near the point of generation, provided it is under the control of the operator[4].

  • Validation Check: Place the primary container inside a secondary containment tray. The tray must be capable of holding 110% of the volume of the largest primary container to self-validate spill control readiness.

Step 4: TSDF Manifesting and Final Incineration

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Causality: The ultimate disposal method is high-temperature incineration . Thermal destruction breaks the oxazole ring and oxidizes the carbon/nitrogen framework into CO₂, H₂O, and NOₓ, permanently eliminating the environmental hazard.

Emergency Spill Management Protocol

In the event of a localized spill outside the fume hood, execute the following validated response:

  • Isolate & Ventilate: Evacuate non-essential personnel. Maximize room ventilation to disperse CNS-depressing vapors (H336).

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as the liquid is a Flam. Liq. 4 hazard.

  • Absorption & Collection: Work from the perimeter inward. Scoop the saturated absorbent using non-sparking tools and place it into a specialized solid hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual lipophilic traces, collecting the wash water as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol waste, ensuring RCRA compliance from cradle to grave.

WasteDisposal Gen Waste Generation [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Seg Waste Segregation (Non-Halogenated Organic) Gen->Seg Consolidate liquid waste Lab RCRA Compliant Labeling & Secondary Containment Seg->Lab Apply GHS/RCRA labels SAA Satellite Accumulation Area (Max 55 Gallons) Lab->SAA Store safely in secondary tray TSDF Licensed TSDF Transport (EPA Manifested) SAA->TSDF EHS Vendor pickup Inc High-Temperature Incineration (Final Destruction) TSDF->Inc Thermal destruction

Lifecycle and RCRA-compliant disposal workflow for oxazole-derivative chemical waste.

Sources

Handling

Personal protective equipment for handling [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

Comprehensive Guide to Handling [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol Disclaimer: No specific Safety Data Sheet (SDS) is available for [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol. This guide is based on the chemical's...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Handling [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol

Disclaimer: No specific Safety Data Sheet (SDS) is available for [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol. This guide is based on the chemical's structural components—an oxazole ring and a primary alcohol—and data from analogous compounds. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department before handling.[1][2][3] A thorough risk assessment should be conducted for any planned experiment involving this substance.[4][5][6][7]

Hazard Assessment: A Synthesis of Structural Analogs

The potential hazards of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol are inferred from its constituent functional groups: the oxazole moiety and the methanol group.

  • Oxazole-Related Hazards: The parent compound, oxazole, is a highly flammable liquid that can cause severe skin burns and eye damage.[8] Other oxazole derivatives are known to be skin, eye, and respiratory irritants.[9] Therefore, it is prudent to assume that [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol may exhibit similar corrosive and irritant properties.

  • Alcohol-Related Hazards: The methanol functional group introduces hazards common to alcohols, such as flammability.[10] Alcohol vapors can form explosive mixtures in the air and may travel to an ignition source and flash back.[11] Additionally, alcohols like methanol are toxic if swallowed, inhaled, or absorbed through the skin, with potential to cause damage to the central nervous system and optic nerve.[12][13]

Based on this analysis, [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol should be handled as a flammable, toxic, and potentially corrosive substance.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is mandatory to create a complete barrier between you and the substance, given the unknown nature of its specific hazards.[3][14]

PPE ItemSpecificationRationale
Hand Protection Double-gloving: An inner layer of nitrile gloves with an outer layer of butyl rubber or other chemically resistant gloves.Provides protection against both the oxazole moiety and the alcohol. Ethanol can break through standard nitrile gloves quickly.[15] For chemicals of unknown toxicity, a laminate glove under a heavy-duty outer glove is recommended.[16]
Eye & Face Protection Chemical safety goggles meeting ANSI/ISEA Z87.1 D3 standard. A face shield should be worn over the goggles.[11][16]Protects against splashes and vapors that could cause severe eye damage, a known hazard of oxazole.[8] A face shield offers an additional layer of protection for the entire face.[16]
Protective Clothing A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[17][18]Protects against skin contact and potential burns from splashes. Flame-resistant material is crucial due to the flammability of alcohols.[18]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If there's a risk of aerosol generation or if work must be done outside a hood, a NIOSH-approved respirator is required.[2][3]Mitigates the risk of inhaling toxic and potentially irritating vapors from both the alcohol and oxazole components.[12][17][19]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: From Preparation to Cleanup

Preparation and Handling

All handling of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol must occur within a certified chemical fume hood to minimize inhalation exposure.[11][20]

  • Area Preparation: Ensure the fume hood is clean and uncluttered. Remove all potential ignition sources, such as hot plates and electrical equipment that is not intrinsically safe.[10][11]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Dispensing: When dispensing the chemical, use non-sparking tools.[19] Keep the primary container tightly closed when not in use.[12]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly after removing gloves.[20]

Emergency Procedures

Spill Response:

  • Evacuate and Ventilate: Alert others in the area and evacuate non-essential personnel. Ensure the fume hood is drawing properly.[2]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[20]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[2][20]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report: Inform your laboratory supervisor and EHS department immediately.[2]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8][19]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Disposal Plan: Cradle-to-Grave Responsibility

Chemical waste management is a critical component of laboratory safety and environmental protection.[21][22]

  • Waste Segregation: All waste containing [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be collected in a dedicated hazardous waste container.[1][2]

  • Container Labeling: The waste container must be made of a compatible material, kept tightly closed, and clearly labeled as "Hazardous Waste" with the full chemical name.[1][23]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials like oxidizers, acids, and bases.[2][21]

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][2] Never dispose of this chemical down the drain.[2]

Visual Workflow and Logic

The following diagram outlines the logical workflow for the safe handling of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocols prep_risk 1. Conduct Risk Assessment (Consult SDS of Analogs) prep_area 2. Prepare Fume Hood (Remove Ignition Sources) prep_risk->prep_area prep_ppe 3. Don Full PPE prep_area->prep_ppe handle_dispense 4. Dispense Chemical (Use Non-Sparking Tools) prep_ppe->handle_dispense handle_experiment 5. Perform Experiment handle_dispense->handle_experiment handle_cleanup 6. Decontaminate Work Area handle_experiment->handle_cleanup emergency_spill Spill Occurs handle_experiment->emergency_spill emergency_exposure Exposure Occurs handle_experiment->emergency_exposure disp_segregate 7. Segregate Hazardous Waste handle_cleanup->disp_segregate disp_label 8. Label Waste Container disp_segregate->disp_label disp_store 9. Store in Designated Area disp_label->disp_store disp_contact 10. Contact EHS for Pickup disp_store->disp_contact spill_response Execute Spill Response Plan emergency_spill->spill_response exposure_response Execute Exposure Response Plan emergency_exposure->exposure_response

Caption: Workflow for the safe handling and disposal of [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol.

References

  • Safer Handling of Alcohol in the Laboratory - NSTA. (n.d.).
  • Safe Handling of Alcohol in the Laboratory. (n.d.).
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. (n.d.).
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. (n.d.).
  • Alcohols (Methanol, Ethanol, Propanol, etc.). (n.d.).
  • How to Minimize the Hazard of Ethanol in Your Chemical Inventory? (2025, June 10).
  • Evaluating Hazards and Assessing Risks in the Laboratory. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds. (n.d.).
  • Oxazole SDS, 288-42-6 Safety Data Sheets. (n.d.).
  • Ethanol: Purchase and Use Procedures. (n.d.).
  • Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.).
  • Personal Protective Equipment in Chemistry. (n.d.). Retrieved from Dartmouth College Environmental Health and Safety.
  • Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17).
  • Personal Protective Equipment (PPE). (2026, February 4).
  • Unknown Chemicals. (n.d.). Retrieved from Purdue University Environmental Health and Safety.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8).
  • Laboratory Work Risk Assessment. (n.d.).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Oxazole 98 288-42-6. (n.d.).
  • Safety Data Sheet for Etoxazole. (2026, January 7).
  • Safety Data Sheet for Methanol. (n.d.).
  • Safety Data Sheet for ethyl 2,3-dihydropyrazolo[5,1-b][1][11]oxazole-6-carboxylate. (2024, December 19). Retrieved from CymitQuimica.

  • SAFETY DATA SHEET for Oxazole. (2025, December 24).
  • Chemical Waste Name or Mixtures. (n.d.).
  • SAFETY DATA SHEET Methanol LC230-4. (2018, August 10).
  • Safety Data Sheet: Methanol. (n.d.).
  • Oxazol-5-ylmethanol. (2024, April 9).
  • METHANOL SAFE HANDLING MANUAL. (n.d.).
  • Hazardous Materials Disposal Guide. (2019, June 12).
  • Hazardous Waste Management Manual. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.